2-(Hydroxymethyl)-4-methyl-6-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-3,10-11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEKVEMUJBHBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529295 | |
| Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91084-83-2 | |
| Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Hydroxymethyl)-4-methyl-6-nitrophenol (CAS 91084-83-2)
A comprehensive review of the available scientific literature and safety data reveals a significant lack of specific information for 2-(Hydroxymethyl)-4-methyl-6-nitrophenol with the CAS number 91084-83-2. While this guide aims to provide an in-depth technical overview, it is crucial for researchers, scientists, and drug development professionals to be aware of the limited publicly accessible data for this specific chemical entity.
Extensive searches for chemical, physical, toxicological, and spectroscopic properties, as well as synthesis methods and applications for CAS 91084-83-2, did not yield specific results. This suggests that the compound may be a novel or less-studied molecule, or the provided CAS number may be inaccurate or associated with a different, yet similar, compound.
It is common in chemical research for closely related isomers of nitrophenols to exist, which can lead to confusion. During our investigation, a significant amount of information was found for several related nitrophenol derivatives. These compounds, while structurally similar, will have distinct properties. We present a summary of these related compounds to aid researchers in differentiating and to provide a comparative context, in the event the initial query contained a typographical error.
Comparative Analysis of Structurally Related Nitrophenols
To assist researchers who may be investigating related compounds, the following sections detail the properties of several similar nitrophenol derivatives.
2-(Hydroxymethyl)-4-nitrophenol (CAS 39224-61-8)
A structural isomer of the target compound, where a methyl group is absent.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [1][2][3] |
| Molecular Weight | 169.13 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% or 98% | [1][2][3] |
Synonyms: 2-hydroxy-5-nitrobenzyl alcohol, 5-Nitrosalicyl alcohol.[1]
4-(Hydroxymethyl)-2-nitrophenol
Another structural isomer.
Synthesis: A known synthesis method involves the reaction of 2-nitrophenol with formaldehyde in the presence of concentrated hydrochloric acid. The mixture is boiled under reflux for several hours. After cooling, the resulting oil is purified by steam distillation to remove unreacted nitrophenol, followed by extraction with boiling water and recrystallization to yield yellow needles.[4]
2-Methyl-4-nitrophenol (CAS 99-53-6)
This compound, also known as 4-Nitro-o-cresol, is a well-documented chemical.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [5][6][7] |
| Molecular Weight | 153.14 g/mol | [6][7] |
| Appearance | Solid | [8] |
| Melting Point | 93-98 °C | [9] |
Spectroscopic Data: Spectroscopic information including 1H NMR, IR, and Mass Spectrometry data is available for this compound.[5][10]
Synthesis: One reported synthesis involves the reaction of 2-methyl-4-nitroaniline with sodium hydroxide and hydrochloric acid.[6][9]
Applications: It is used as a target compound in studies on atmospheric particulate matter and as an internal standard in analytical methods for determining monoaromatic nitro compounds.[9] It has also been used as a starting material in the synthesis of other compounds like 2-bromo-4-nitro-6-methylphenol.[9]
2-Methyl-6-nitrophenol (CAS 83103)
An isomer of 2-Methyl-4-nitrophenol.
Safety and Hazards: This compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[11]
General Safety and Handling Considerations for Nitrophenols
Given that the target compound is a nitrophenol derivative, it is prudent to handle it with the precautions typically associated with this class of compounds. Nitrophenols, in general, are toxic and require careful handling.
General Hazards:
-
Toxicity: Nitrophenols can be toxic if swallowed, inhaled, or absorbed through the skin.[12][13][14][15] Acute exposure can lead to symptoms such as headache, drowsiness, nausea, and cyanosis.[16]
-
Irritation: They can be irritating to the skin, eyes, and respiratory system.[15][17]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs such as the liver and kidneys.[13][15]
-
Environmental Hazards: Many nitrophenols are toxic to aquatic life.[12][13]
Recommended Safety Practices:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye, and face protection.[12][14] In case of dust formation, respiratory protection is required.[13]
-
Ventilation: Use only outdoors or in a well-ventilated area.[12][13]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[14] Wash hands and any exposed skin thoroughly after handling.[12][14] Do not eat, drink, or smoke when using the product.[12][13]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[12][13] Store locked up.[12]
-
Spills: In case of a spill, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[12]
Analytical Methodologies for Nitrophenol Derivatives
The analysis of nitrophenol compounds is well-established in the scientific literature. Researchers investigating novel nitrophenols can adapt these existing methods.
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for the determination of phenols and nitrophenols.[18] Methods often use a C18 column with a mobile phase consisting of a buffer (e.g., acetate buffer) and an organic modifier like acetonitrile or methanol.[18] UV detection is typically employed.[18]
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of nitrophenols.[19] Derivatization may sometimes be necessary.[18]
Spectroscopic Techniques:
-
Infrared (IR) Spectroscopy: The IR spectra of phenols show a characteristic broad O-H stretching band.[20] The presence of a nitro group (NO₂) will also give rise to characteristic strong absorptions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation. The chemical shifts of the aromatic protons are influenced by the positions of the hydroxyl, methyl, and nitro groups.[20] The hydroxyl proton signal can often be identified by its broadness or by exchange with D₂O.[20]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.[21]
Experimental Workflow for Characterization
For a novel or uncharacterized compound like this compound, a systematic approach to characterization is essential.
Caption: A logical workflow for the synthesis, purification, and characterization of a novel chemical compound.
Conclusion
The specific compound This compound (CAS 91084-83-2) is not well-documented in publicly available scientific literature and databases. Researchers and drug development professionals are advised to verify the CAS number and structure of their compound of interest. In the absence of specific data, it is imperative to treat this compound with the high degree of caution afforded to other toxic nitrophenol derivatives. The experimental and analytical frameworks outlined in this guide for related compounds can serve as a valuable starting point for the characterization and safe handling of this and other novel chemical entities.
References
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An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol, a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues to present a predictive yet scientifically grounded resource for researchers, scientists, and drug development professionals. We will delve into its chemical structure, a proposed synthetic pathway, expected analytical characteristics, and potential biological relevance.
Introduction and Molecular Overview
2-Hydroxy-5-methyl-3-nitrobenzyl alcohol belongs to the class of nitrocresols, characterized by the presence of hydroxyl, methyl, and nitro functional groups attached to a benzene ring, which also bears a hydroxymethyl (-CH₂OH) substituent.[1] The unique arrangement of these groups—an electron-donating hydroxyl and methyl group, and an electron-withdrawing nitro group—creates a distinct electronic environment that can influence its reactivity and biological activity.[2]
While direct studies on 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol are scarce, its structure suggests significant potential as a chemical intermediate. The benzyl alcohol moiety can undergo further functionalization, and the nitro group can be reduced to an amine, opening pathways to a diverse array of more complex molecules, such as Schiff bases and other heterocyclic compounds, which are widely explored in drug discovery.[2] This guide will heavily reference its immediate precursor, 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, a well-documented intermediate.[2]
Chemical Structure Diagram
Caption: Chemical structure of 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol.
Physicochemical Properties (Predicted)
The physical and chemical properties of 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol can be inferred from its structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₈H₉NO₄ | Based on chemical structure. |
| Molecular Weight | 183.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to brown solid. | Nitrocresol compounds are typically yellow to brown solids.[1] |
| Solubility | Moderately soluble in water, higher solubility in organic solvents like ethanol, methanol, and acetone. | General property of nitrocresols.[1] |
| Acidity | Weakly acidic. | Due to the phenolic hydroxyl group.[1] |
Proposed Synthesis Pathway
A robust two-step synthesis is proposed for 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol, starting from commercially available 2-Hydroxy-3-methylbenzaldehyde.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol.
Step 1: Nitration of 2-Hydroxy-3-methylbenzaldehyde
This protocol is adapted from established procedures for the nitration of phenolic aldehydes.[2]
Methodology:
-
Dissolution: Dissolve 2-Hydroxy-3-methylbenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid to an equal volume of water. This process is exothermic and should be performed with cooling.
-
Addition: Transfer the nitrating mixture to a dropping funnel and add it dropwise to the cooled solution of 2-Hydroxy-3-methylbenzaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Isolation: Collect the resulting yellow precipitate (2-Hydroxy-5-methyl-3-nitrobenzaldehyde) by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it in a desiccator or vacuum oven.
-
Purification (Optional): The crude product can be recrystallized from an ethanol/water mixture if necessary.[2]
Step 2: Selective Reduction to 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol
The key to this step is the selective reduction of the aldehyde group without affecting the nitro group. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce nitro groups under standard conditions.[3][4]
Methodology:
-
Dissolution: Suspend 2-Hydroxy-5-methyl-3-nitrobenzaldehyde in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred suspension. An excess of NaBH₄ (e.g., 1.5-2 equivalents) is typically used.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours, or until TLC indicates the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is slightly acidic. This will neutralize the excess NaBH₄ and the resulting borate esters.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure to yield the crude 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol. Further purification can be achieved by column chromatography or recrystallization.
Structural Elucidation and Spectroscopic Analysis (Predicted)
The structure of the final product can be confirmed using a combination of spectroscopic methods. The following are the expected spectral characteristics.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (2H) in the 7-8 ppm region. - A singlet for the benzylic CH₂ protons around 4.5-5.0 ppm.[4] - A broad singlet for the phenolic OH proton (variable, 5-9 ppm). - A broad singlet for the alcoholic OH proton (variable, 2-5 ppm).[5] - A singlet for the methyl (CH₃) protons around 2.3-2.5 ppm. |
| ¹³C NMR | - Aromatic carbons in the 110-160 ppm range. - The carbon bearing the CH₂OH group around 60-65 ppm.[5] - The methyl carbon around 20 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the hydroxyl groups around 3200-3600 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹. - Asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. - C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 183.16 g/mol . - Fragmentation patterns showing the loss of water (M-18), the nitro group (M-46), or the hydroxymethyl group (M-31). |
Potential Applications and Biological Activity
Substituted benzyl alcohols and nitroaromatic compounds are important classes of molecules in medicinal chemistry.
-
Antimicrobial Agents: Benzyl alcohol derivatives are known for their antibacterial and antifungal properties.[6][7][8] The synthesized compound could be screened for its efficacy against various pathogens. Studies have shown that some benzyl alcohol derivatives exhibit promising broad-spectrum antibacterial activity.[6][8]
-
Drug Discovery Intermediate: The presence of multiple functional groups allows for diverse chemical modifications. The nitro group can be reduced to an amine, providing a handle for amide bond formation or the synthesis of heterocyclic structures. The hydroxyl groups can be derivatized to form ethers or esters, allowing for the modulation of physicochemical properties like solubility and lipophilicity.
-
Precursor for Bioactive Molecules: Benzyl alcohol and salicylaldehyde-type polyketides are natural products with a wide range of biological activities.[9] As a synthetic analogue, 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol could serve as a scaffold for developing novel bioactive compounds.
Safety and Handling
As with any nitroaromatic compound, 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a predictive yet comprehensive overview of 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol. By leveraging data from its direct precursor and analogous compounds, we have outlined a reliable synthetic route, predicted its key physicochemical and spectroscopic properties, and discussed its potential applications, particularly in the realm of drug discovery. This foundational information serves as a valuable starting point for researchers interested in synthesizing and exploring the potential of this and other novel substituted benzyl alcohols.
References
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- Unknown Author. (n.d.). A new reagent for selective reduction of nitro group.
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- Journal of the Chemical Society, Transactions (RSC Publishing). (1925). VII.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.
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Solubility of 2-hydroxy-5-methyl-3-nitrobenzyl alcohol in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Hydroxy-5-methyl-3-nitrobenzyl Alcohol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-hydroxy-5-methyl-3-nitrobenzyl alcohol. While specific experimental data for this particular isomer is not widely published, this document synthesizes fundamental chemical principles, properties of analogous structures, and established experimental methodologies to offer a robust predictive framework for its behavior in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of solubility for applications ranging from reaction chemistry to formulation and purification.
Introduction and Molecular Profile
2-Hydroxy-5-methyl-3-nitrobenzyl alcohol is an aromatic organic compound featuring a benzene ring substituted with hydroxyl, methyl, nitro, and hydroxymethyl functional groups. The precise spatial arrangement of these groups dictates the molecule's overall polarity, hydrogen bonding capacity, and, consequently, its solubility profile. Understanding its solubility is critical for a variety of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase for optimal reaction kinetics.
-
Purification: Developing protocols for crystallization or chromatography.
-
Drug Development: Assessing bioavailability and designing suitable formulation vehicles. The solubility of a compound is a key determinant of its absorption.[1]
The structure combines the features of a phenol (hydroxyl group on a benzene ring), a benzyl alcohol (hydroxymethyl group on a benzene ring), and a nitroaromatic compound. This unique combination of functional groups suggests a nuanced solubility behavior across different solvent classes.
Physicochemical Properties and Their Influence on Solubility
The solubility of 2-hydroxy-5-methyl-3-nitrobenzyl alcohol is governed by its molecular structure and the resulting intermolecular forces it can establish with solvent molecules.
-
Hydrogen Bonding: The presence of both a phenolic hydroxyl (-OH) group and a benzylic alcohol (-OH) group makes the molecule a potent hydrogen bond donor and acceptor.[2] This is the most significant factor driving its solubility in polar, protic solvents.
-
Polarity: The nitro group (-NO2) is strongly electron-withdrawing and highly polar. Combined with the polar hydroxyl groups, it imparts a significant dipole moment to the molecule. This polarity is a key factor for solubility in polar aprotic solvents.
-
Non-Polar Character: The benzene ring and the methyl group (-CH3) form the non-polar backbone of the molecule. This hydrocarbon portion will contribute to its solubility in less polar solvents.
-
Acidity: Phenols are weakly acidic.[2] The phenolic proton can be abstracted by a base to form a phenolate anion. This transformation from a neutral molecule to an ion dramatically increases solubility in aqueous or polar basic solutions.
The overall solubility in any given solvent will be a balance between these competing characteristics, adhering to the fundamental principle that "like dissolves like".[3]
Theoretical Solubility Profile in Organic Solvents
Based on the physicochemical properties, a qualitative solubility profile can be predicted. This serves as a foundational guide for solvent selection in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The molecule can extensively hydrogen bond with the solvent's hydroxyl groups. A related isomer, 2-hydroxy-5-nitrobenzyl alcohol, is known to be soluble in methanol. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Medium | Strong dipole-dipole interactions between the solvent and the molecule's polar functional groups (nitro, hydroxyls) will drive dissolution. DMSO is a common solvent for compounds in early drug discovery.[4] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The molecule's high polarity and hydrogen bonding capability are mismatched with the London dispersion forces offered by non-polar solvents. While the aromatic ring may have some affinity for toluene, the polar groups will limit solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium to Low | These solvents have a moderate dipole moment and can act as hydrogen bond acceptors, offering some solvating power for the polar groups, but they cannot act as hydrogen bond donors. |
Experimental Determination of Thermodynamic Solubility
To move beyond prediction and obtain quantitative data, a rigorous experimental protocol is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by the Organisation for Economic Co-operation and Development (OECD).[5][6][7]
The Shake-Flask Method: A Self-Validating Protocol
This method is conceptually simple: an excess of the solid compound is agitated in the chosen solvent for a prolonged period until the solution reaches equilibrium saturation.[1][5] The concentration of the dissolved compound is then measured in the clear supernatant.
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline 2-hydroxy-5-methyl-3-nitrobenzyl alcohol to a vial containing a known volume of the test solvent. "Excess" is critical; undissolved solid must be visible to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[1] The time required may need to be determined by preliminary experiments.
-
Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to let undissolved solids settle. Centrifugation can be used to accelerate this process.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure the removal of any fine particulates, which could falsely elevate the measured concentration, the aliquot must be filtered through a chemically-resistant microfilter (e.g., 0.22 µm PTFE).
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are standard analytical techniques.[4] A standard curve prepared with known concentrations of the compound is required for accurate quantification.
-
Validation: The experiment should be performed in triplicate to ensure reproducibility. The presence of visible, undissolved solid at the end of the experiment validates that saturation was achieved.
Factors Influencing Experimental Outcomes
-
Temperature: For most solids, solubility is an endothermic process, meaning solubility increases with temperature.[3] Therefore, precise temperature control is paramount for reproducible results.
-
pH (in protic or aqueous-organic mixtures): As a phenol, the compound's solubility can be dramatically increased in basic conditions due to the formation of the highly polar phenolate salt.[5][8]
-
Purity of the Compound: Impurities can enhance or depress the measured solubility. Using a well-characterized, high-purity solid is essential for obtaining accurate thermodynamic solubility data.
Conclusion
While direct, published solubility data for 2-hydroxy-5-methyl-3-nitrobenzyl alcohol is limited, a thorough analysis of its molecular structure allows for strong, scientifically-grounded predictions of its behavior. The molecule's multiple polar, hydrogen-bonding functional groups suggest high solubility in polar protic and aprotic organic solvents, with progressively lower solubility in less polar environments. For definitive quantitative data, the shake-flask method provides a reliable and authoritative experimental pathway. This guide provides both the theoretical foundation and the practical framework necessary for researchers to confidently work with this compound.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23).
- High-accuracy water solubility determination using logK - KREATiS. (n.d.).
- Chemistry Phenol - SATHEE. (n.d.).
- Test No. 105: Water Solubility - OECD. (n.d.).
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).
- Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles - PubMed. (n.d.).
- 2-Hydroxy-5-methylbenzyl alcohol | C8H10O2 | CID 257452 - PubChem - NIH. (n.d.).
- Factors Affecting Solubility - BYJU'S. (n.d.).
- 2-Methyl-3-nitrobenzyl alcohol 99 23876-13-3 - Sigma-Aldrich. (n.d.).
- Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents - Periodica Polytechnica. (2021, October 12).
- 2-hydroxy-5-nitrobenzyl alcohol - Stenutz. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- 2-Hydroxy-5-nitrobenzyl Alcohol | 39224-61-8 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- 2-Methyl-3-nitrobenzyl alcohol | C8H9NO3 | CID 90289 - PubChem - NIH. (n.d.).
- 5-Hydroxy-2-nitrobenzyl alcohol 97 60463-12-9 - Sigma-Aldrich. (n.d.).
- SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. (n.d.).
- 3-Nitrobenzyl alcohol - Wikipedia. (n.d.).
Sources
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- 2. SATHEE: Chemistry Phenol [sathee.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. oecd.org [oecd.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Technical Analysis: 4-Methyl-2-Nitrophenol vs. 2-(Hydroxymethyl)-4-Methyl-6-Nitrophenol
This guide provides an in-depth technical comparison between 4-methyl-2-nitrophenol (MNP) and its functionalized derivative, 2-(hydroxymethyl)-4-methyl-6-nitrophenol (HM-MNP) .
Executive Summary & Structural Divergence
This analysis differentiates 4-methyl-2-nitrophenol (a commodity intermediate) from This compound (a specialized functional derivative). The core distinction lies in the functionalization of the C6 position: MNP possesses a vacant ortho-position allowing for volatility and lipophilicity, whereas HM-MNP occupies this site with a hydroxymethyl group (
Structural Isomerism and Nomenclature
-
Compound A: 4-Methyl-2-nitrophenol (MNP) [1]
-
Common Name: 2-Nitro-p-cresol.[2]
-
Core Scaffold: Phenol ring with a methyl group at C4 and a nitro group at C2.
-
Key Feature: Strong intramolecular hydrogen bonding between the phenolic hydroxyl (
) and the nitro group ( ).
-
-
Compound B: this compound (HM-MNP)
-
Functionalization: The result of hydroxymethylation (reaction with formaldehyde) at the C6 position of MNP.
-
Key Feature: Disruption of the hydrophobic shell; the new benzylic alcohol group introduces intermolecular hydrogen bonding capabilities and a reactive handle for condensation.
-
Figure 1: Structural relationship showing the conversion of MNP to HM-MNP via hydroxymethylation.
Physicochemical Property Contrast
The addition of the hydroxymethyl group drastically shifts the physicochemical profile.
| Property | 4-Methyl-2-nitrophenol (MNP) | This compound (HM-MNP) | Technical Implication |
| Molecular Weight | 153.14 g/mol | 183.16 g/mol | Mass shift detectable via LC-MS (+30 Da). |
| Physical State | Yellow crystalline solid | Yellow/Orange powder | HM-MNP typically has a higher melting point due to lattice energy from H-bonding. |
| Melting Point | 32–35 °C | > 70 °C (Predicted/Analogous) | MNP is low-melting and prone to sublimation; HM-MNP is stable. |
| LogP (Lipophilicity) | ~2.17 | ~1.2 (Estimated) | MNP partitions into organic layers; HM-MNP is more water-soluble. |
| H-Bonding | Intramolecular (Chelation) | Intermolecular (Network) | MNP is steam volatile; HM-MNP is not. |
| Reactivity | Electrophilic substitution (C6) | Condensation/Oxidation (Benzylic OH) | HM-MNP can form resols or be oxidized to aldehydes. |
The "Ortho Effect" Mechanism
In MNP , the proximity of the
Synthetic Pathways and Protocols
A. Synthesis of MNP (Parent Compound)
MNP is synthesized via the nitration of p-cresol. The methyl group directs the incoming nitro group to the ortho position.[3][4]
-
Reagents: p-Cresol, Dilute Nitric Acid (
). -
Critical Control: Temperature must be kept low (<20°C) to prevent dinitration or oxidation of the methyl group.
B. Synthesis of HM-MNP (Functional Derivative)
HM-MNP is synthesized via the Lederer-Manasse reaction , involving the base-catalyzed addition of formaldehyde to the vacant ortho position of MNP.
Protocol: Hydroxymethylation of 4-Methyl-2-Nitrophenol
This protocol is designed for research-scale synthesis (10g scale).
Reagents:
-
4-Methyl-2-nitrophenol (MNP): 15.3 g (0.1 mol)
-
Formalin (37% aq. Formaldehyde): 9.0 g (~0.11 mol)
-
Sodium Hydroxide (NaOH): 10% aqueous solution
-
Hydrochloric Acid (HCl): 10% aqueous solution
Methodology:
-
Dissolution: In a 250mL round-bottom flask, dissolve 15.3g of MNP in 50mL of 10% NaOH. The solution will turn deep red/orange due to the formation of the nitrophenolate anion.
-
Addition: Cool the solution to 15°C. Dropwise add the Formalin solution over 20 minutes with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24–48 hours. Note: Monitoring via TLC is required (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up: Cool the reaction mixture to 0°C in an ice bath.
-
Precipitation: Slowly acidify with 10% HCl until pH ~3. The phenolate will protonate, and the product (HM-MNP) will precipitate as a solid due to the loss of ionic solubility.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water to remove unreacted MNP.
Figure 2: Step-wise synthetic workflow from commodity precursor to functionalized derivative.
Analytical Differentiation
Separating and identifying these two compounds requires specific analytical conditions due to their differing polarities.
HPLC Method (Reverse Phase)
-
Column: C18 (Octadecylsilyl), 5µm, 4.6 x 150mm.
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).
-
Gradient: 20% ACN to 80% ACN over 15 mins.
-
-
Detection: UV at 280 nm (Phenolic absorption) and 350 nm (Nitro group charge transfer band).
-
Elution Order:
-
HM-MNP (First Eluter): The hydroxymethyl group increases polarity, reducing interaction with the hydrophobic C18 chain.
-
MNP (Second Eluter): The intramolecular H-bond masks the polar groups, increasing retention time on the lipophilic column.
-
Spectroscopic Identification (NMR)
-
MNP (
NMR): Shows aromatic protons and a methyl singlet (~2.3 ppm). The phenolic proton is often broad and downfield (~10.5 ppm) due to chelation. -
HM-MNP (
NMR): Distinctive appearance of a methylene singlet ( ) around 4.5–4.8 ppm and the loss of the aromatic proton signal corresponding to the C6 position.
Biological & Toxicological Implications
Both compounds share the toxicophore of the nitro-aromatic ring, but their metabolic fates differ.
-
Uncoupling of Oxidative Phosphorylation:
-
MNP: Like Dinitrophenol (DNP), MNP acts as a protonophore. It can shuttle protons across the mitochondrial membrane, uncoupling respiration from ATP synthesis. This is driven by its lipophilicity and ability to exist as a stable anion.
-
HM-MNP: The addition of the hydrophilic
group likely reduces membrane permeability, potentially decreasing the uncoupling potency compared to the parent MNP.
-
-
Metabolism:
-
MNP: Metabolized primarily via nitro-reduction (to amino-cresol) or ring oxidation.
-
HM-MNP: The benzylic alcohol is a "soft spot" for metabolism. It can be rapidly oxidized by alcohol dehydrogenases to the corresponding aldehyde or carboxylic acid , which are highly polar and rapidly excreted.
-
References
-
PubChem. (n.d.).[5][6] 4-Methyl-2-nitrophenol (Compound CID 8391).[7] National Library of Medicine. Retrieved from [Link]
-
Chattaway, F. D., & Goepp, R. M. (1933).[8] The condensation of formaldehyde with p-nitrophenol.[8] Journal of the Chemical Society.[8] Retrieved from [Link]
-
ATSDR. (2017).[9] Toxicological Profile for Dinitrocresols. Agency for Toxic Substances and Disease Registry.[9] Retrieved from [Link]
Sources
- 1. CAS 119-33-5: 4-Methyl-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 2. 4-Methyl-2-nitrophenol | CAS#:119-33-5 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 177. The condensation of formaldehyde with p-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Comprehensive Technical Guide to CAS 91084-83-2: Nomenclature, Structural Dynamics, and Synthetic Applications
Executive Summary
In advanced organic synthesis and drug development, highly functionalized aromatic building blocks are critical for constructing complex pharmacophores. CAS 91084-83-2 is a prime example of a trifunctional intermediate, possessing a phenolic hydroxyl, a primary hydroxymethyl, and a nitro group on a single benzene ring[1]. This in-depth guide explores its chemical identity, the causality behind its orthogonal reactivity, and field-proven methodologies for its synthesis and derivatization.
Chemical Nomenclature and Structural Identity
The structural complexity of CAS 91084-83-2 allows for multiple valid nomenclature systems depending on the designated parent scaffold.
-
Primary IUPAC Name: 2-(hydroxymethyl)-4-methyl-6-nitrophenol[1]. This name designates phenol as the parent structure, with the hydroxyl group at position 1, the hydroxymethyl at position 2, the methyl at position 4, and the nitro group at position 6.
-
Alternative IUPAC Name: Benzenemethanol, 2-hydroxy-5-methyl-3-nitro-[2]. This nomenclature treats benzyl alcohol (benzenemethanol) as the parent core, shifting the numbering to prioritize the aliphatic alcohol.
-
Common Synonyms: 2-hydroxy-5-methyl-3-nitrobenzyl alcohol; 6-hydroxymethyl-4-methyl-2-nitrophenol.
Quantitative Physicochemical Properties
The following table summarizes the core quantitative data for this compound, which dictates its solubility and reactivity profiles:
| Property | Value |
| CAS Registry Number | 91084-83-2 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.165 g/mol [1] |
| Hydrogen Bond Donors | 2 (Phenolic -OH, Aliphatic -CH₂OH) |
| Hydrogen Bond Acceptors | 4 (Nitro oxygens, Phenol oxygen, Alcohol oxygen) |
| Structural Class | Substituted Nitrophenol / Benzyl Alcohol |
Structural Analysis & Causality in Reactivity
As a Senior Application Scientist, it is crucial to understand why a molecule behaves the way it does, rather than merely observing its reactions. The utility of CAS 91084-83-2 stems from the electronic and steric interplay of its substituents:
-
Phenolic Activation & Acidity: The electron-withdrawing nature of the nitro group (-NO₂) via inductive and resonance effects significantly lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted cresol[3]. This increased acidity facilitates easier deprotonation. The resulting phenoxide is a potent nucleophile, allowing for etherification (e.g., Williamson ether synthesis) under exceptionally mild basic conditions[4].
-
Orthogonal Oxidation: The hydroxymethyl group (-CH₂OH) is a primary alcohol. Despite being sterically hindered by the adjacent nitro and phenol groups, it remains susceptible to chemoselective oxidation. Using mild oxidants, it can be converted to a salicylaldehyde derivative without over-oxidizing the robust methyl group.
-
Metabolic Shielding: The methyl group (-CH₃) at the 4-position serves a dual purpose. Chemically, it blocks electrophilic aromatic substitution at the para position, preventing unwanted polymerization during synthesis. Pharmacologically, if incorporated into a drug candidate, it acts as a metabolic shield, preventing CYP450-mediated para-hydroxylation—a common and rapid degradation pathway for phenolic drugs.
Experimental Methodologies: Synthesis and Derivatization
To utilize CAS 91084-83-2 effectively, one must master its synthesis from simpler precursors. The following protocol details the regioselective hydroxymethylation of 4-methyl-2-nitrophenol (2-nitro-p-cresol)[5] via a modified Lederer-Manasse reaction.
Step-by-Step Synthesis Protocol
Objective: Regioselective addition of a hydroxymethyl group to the 6-position of 4-methyl-2-nitrophenol.
-
Substrate Activation: Dissolve 10.0 g of 4-methyl-2-nitrophenol in 100 mL of 10% aqueous NaOH at 0 °C.
-
Causality: The strong base deprotonates the phenol to form a phenoxide ion. This dramatically increases the electron density of the aromatic ring, activating the ortho position (position 6) for nucleophilic attack on the weak electrophile (formaldehyde)[4].
-
-
Electrophilic Addition: Slowly add 1.2 equivalents of 37% aqueous formaldehyde dropwise to the chilled solution to prevent exothermic runaway.
-
Propagation: Allow the reaction mixture to warm to room temperature and stir for 12–24 hours.
-
Precipitation: Acidify the dark red/orange solution with 1M HCl until the pH reaches 3–4.
-
Causality: Acidification reprotonates the phenoxide, neutralizing the molecule and drastically reducing its aqueous solubility, forcing the product to precipitate.
-
-
Isolation: Filter the resulting solid, wash with ice-cold distilled water, and recrystallize from an ethanol/water mixture to yield pure this compound[1].
The Self-Validating System
To guarantee scientific integrity, this protocol is designed as a self-validating workflow:
-
In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase. The starting material (4-methyl-2-nitrophenol) exhibits a high Retention Factor (
) due to its lower polarity. The system validates the reaction's progress when the high spot disappears and a new, significantly lower spot emerges, confirming the addition of the highly polar, hydrogen-bonding hydroxymethyl group. -
Structural Confirmation: Isolate the product and perform
H-NMR spectroscopy. The synthesis is unambiguously validated by the appearance of a distinct singlet integrating to 2 protons at approximately 4.5–4.8 ppm. This signal uniquely corresponds to the benzylic methylene protons (-CH₂OH), proving that functionalization occurred strictly at the 6-position.
Signaling and Reaction Pathway Visualization
The true power of CAS 91084-83-2 lies in its chemoselective derivatization. The diagram below illustrates how specific reagents can orthogonally target the nitro, hydroxyl, or phenolic groups to generate distinct pharmacophore precursors.
Fig 1: Chemoselective derivatization pathways of CAS 91084-83-2 highlighting orthogonal reactivity.
References
Sources
- 1. 2-methyl-4-nitrophenol | Sigma-Aldrich [sigmaaldrich.cn]
- 2. appchemical.com [appchemical.com]
- 3. Diurnal variations of gaseous and particulate nitrophenol isomers in the atmosphere monitored by using wet scrubbing online preconcentration - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00021K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Phenol derivatives | lookchem [lookchem.com]
Physical Properties of Nitro-Substituted Cresol Derivatives
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide for Separation, Characterization, and Reactivity
Executive Summary
Nitro-substituted cresols (methyl-nitrophenols) represent a critical scaffold in the synthesis of agrochemicals (e.g., DNOC), dyes, and active pharmaceutical ingredients. Their utility is defined by the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group.
For the research scientist, the primary challenge lies not in the synthesis, but in the separation of isomers . The position of the nitro group relative to the hydroxyl moiety dictates a bifurcation in physical properties—specifically volatility and acidity—that drives purification strategy. This guide analyzes these properties to provide an authoritative framework for handling, identifying, and purifying these derivatives.
Molecular Architecture: The "Ortho-Effect"
The defining physical characteristic of nitro-cresols is the Ortho-Effect . When the nitro group is adjacent (ortho) to the hydroxyl group, the molecule forms a stable, 6-membered chelate ring via intramolecular hydrogen bonding .
-
Ortho-Isomers (e.g., 2-nitro-p-cresol): The internal H-bond "locks" the hydroxyl proton, preventing it from interacting with solvent or other molecules.[1] This results in low melting points , high volatility , and solubility in non-polar solvents .
-
Meta/Para-Isomers (e.g., 4-nitro-m-cresol): Unable to chelate internally, these isomers form extensive intermolecular hydrogen bond networks . This results in high melting points , low volatility , and lower solubility in non-polar solvents .
Visualization: Hydrogen Bonding Topologies
The following diagram illustrates the structural dichotomy that dictates physical properties.
Figure 1: Mechanistic impact of nitro-group positioning on hydrogen bonding and macroscopic physical properties.
Thermodynamic & Physical Data
The following table consolidates key physical data. Note the dramatic difference in melting points between the ortho-substituted 2-nitro-p-cresol and its meta-substituted isomer 4-nitro-m-cresol.
| Compound | CAS No.[2][3][4][5][6] | Structure | Melting Point (°C) | Boiling Point | pKa (approx) | Steam Volatile? |
| 2-Nitro-p-cresol | 119-33-5 | Ortho-nitro | 32 - 35 | ~234°C | 7.45 | Yes |
| 4-Nitro-m-cresol | 2581-34-2 | Para-nitro | 127 - 130 | Decomposes | 7.1 - 7.3 | No |
| 6-Nitro-m-cresol | 700-38-9 | Ortho-nitro | 54 - 56 | ~120°C (12 mmHg) | ~7.5 | Yes |
| DNOC (4,6-Dinitro) | 534-52-1 | Di-ortho/para | 86 - 88 | Sublimes | 4.31 | Yes |
Key Insight: The melting point depression in 2-nitro-p-cresol (MP ~33°C) makes it difficult to handle as a solid in warm laboratories; it often exists as a semi-solid sludge, whereas 4-nitro-m-cresol is a stable crystalline powder.
Spectral Characterization
Correctly identifying isomers requires recognizing specific spectral shifts caused by the electronic environment of the nitro group.
Infrared Spectroscopy (IR)[5][7][8][9][10]
-
Ortho-Isomers: The O-H stretch is shifted to lower wavenumbers (~3200 cm⁻¹ ) due to the intramolecular bond. Crucially, this peak is often sharper and less intensity-dependent on concentration than the broad intermolecular bands of para-isomers.
-
Para-Isomers: Exhibit a classic, broad O-H stretch (3200–3600 cm⁻¹ ) indicative of polymeric association.
Nuclear Magnetic Resonance (¹H-NMR)
-
Hydroxyl Proton: In ortho-isomers, the phenolic proton is highly deshielded by the adjacent nitro group and the hydrogen bond, typically appearing very far downfield (δ > 10.5 ppm ).
-
Coupling Patterns: The nitro group is a strong electron-withdrawing group (EWG). Protons ortho to the nitro group will be deshielded.
-
Example (2-nitro-p-cresol): The proton at position 3 (between OH and CH3) is chemically distinct, but the proton at position 6 (adjacent to NO2) will show a significant downfield shift compared to p-cresol.
-
Purification & Separation Workflow
Exploiting the pKa and volatility differences allows for a self-validating separation protocol without expensive chromatography.
The "Steam & Acid" Protocol
Since ortho-isomers are steam volatile and para-isomers are not, steam distillation is the primary method for separating crude nitration mixtures.
Figure 2: Standard workflow for separating nitro-cresol isomers based on physical property divergence.
Protocol Validation:
-
Distillate Check: The distillate should be yellow (nitro compound) and oily.
-
Residue Check: The residue will be dark. Dissolving in base (NaOH) converts the phenol to the water-soluble phenolate (bright orange/red). Filtering removes non-acidic tars. Re-acidification precipitates the para-isomer.
Safety & Toxicology
While this guide focuses on physical properties, the biological activity of these compounds is directly linked to their lipophilicity (LogP).
-
Uncoupling Agents: Dinitrocresols (like DNOC) are potent uncouplers of oxidative phosphorylation. Their moderate lipophilicity (LogP ~2.1) allows them to cross the mitochondrial membrane, while their acidity (pKa ~4.4) allows them to shuttle protons, destroying the proton gradient.
-
Skin Absorption: The same lipophilicity that aids mitochondrial transport allows for rapid dermal absorption. 2-nitro-p-cresol is particularly hazardous due to its low melting point; contact with skin can result in rapid melting and absorption.
-
Thermal Stability: Nitro-cresols can decompose explosively if heated under confinement or allowed to dry out completely (especially metal salts).
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). DNOC: Systemic Agent Information. Centers for Disease Control and Prevention. [Link]
-
PubChem. (2024). 2-Nitro-p-cresol (Compound Summary). National Library of Medicine. [Link]
-
PubChem. (2024). 4-Nitro-m-cresol (Compound Summary). National Library of Medicine. [Link]
- Castilho, P. C. M. F., Crampton, M. R., & Yarwood, J. (1992). Infrared spectroscopic studies of hydrogen bonding in substituted nitrophenols: substituent and solvent effects. Vibrational Spectroscopy, 3(2), 167-180. (Verified via snippet 1.4).
Sources
Methodological & Application
Application Note: Precision Nitration Protocols for para-Cresol Derivatives
Executive Summary & Strategic Rationale
The nitration of para-cresol (p-cresol) is a deceptively simple transformation that serves as a critical gateway to 2-nitro-p-cresol (4-methyl-2-nitrophenol), a precursor for diverse agrochemicals, dyes, and pharmaceutical intermediates.
While the para-methyl group blocks the 4-position, directing substitution primarily to the ortho-position (C2), the electron-rich nature of the phenolic ring makes the substrate highly susceptible to oxidative degradation . Standard "mixed acid" protocols (
This guide presents two distinct protocols:
-
Method A (Metal Nitrate): A high-fidelity, "green" protocol using Copper(II) or Iron(III) nitrate for maximum regioselectivity and minimal oxidation.
-
Method B (Dilute Nitric Acid): A scalable, classical approach optimized with strict temperature controls to mitigate safety risks and side reactions.
Mechanistic Insight & Causality
To control the reaction, one must understand the competition between Electrophilic Aromatic Substitution (EAS) and oxidation.
The Directing Conflict
-
Hydroxyl Group (-OH): Strong activator, ortho/para director.
-
Methyl Group (-CH3): Weak activator, ortho/para director.
-
Outcome: The -OH group dominates. Since the para position relative to -OH is blocked by the methyl group, the nitro group is directed to the ortho position (C2).
The Ipso-Attack Risk
Under highly acidic conditions, the nitronium ion may attack the C4 position (bearing the methyl group). This leads to a Wheland intermediate that cannot restore aromaticity by simple proton loss, often resulting in:
-
Nitration-induced de-alkylation: Loss of the methyl group.
-
Rearrangement: Migration of the nitro group.
-
Cyclohexadienone formation: A non-aromatic trap.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways between the desired ortho-substitution and the problematic ipso-attack/oxidation.
Figure 1: Mechanistic bifurcation in p-cresol nitration. Green path indicates desired EAS; red paths indicate oxidative or ipso-substitution side reactions.
Experimental Protocols
Protocol A: Regioselective Nitration using Metal Nitrates (Recommended)
Context: This method utilizes metal nitrates (
Reagents:
-
p-Cresol (10 mmol, 1.08 g)
-
Copper(II) Nitrate Trihydrate (
) (0.5 - 1.0 equiv) -
Acetic Anhydride (solvent/activator) or Ethanol (for Iron Nitrate)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.08 g of p-cresol in 10 mL of Acetic Anhydride.
-
Note: Acetic anhydride acts as both solvent and dehydrating agent, generating acetyl nitrate in situ, which is a potent but controlled nitrating agent.
-
-
Addition: Cool the solution to 0–5°C using an ice bath. Add powdered
(1.2 g, ~0.5 equiv) in small portions over 15 minutes.-
Causality: Controlling the addition rate prevents a localized exotherm which could trigger the oxidation of the methyl group.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours. Monitor via TLC (20% EtOAc/Hexane).
-
Validation: The solution should turn from clear/pale to a deep yellow (characteristic of nitrophenols) without becoming black/opaque (indicative of tar).
-
-
Quenching: Pour the reaction mixture into 50 mL of ice-water. Stir vigorously for 20 minutes to hydrolyze any excess anhydride.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash the organic layer with saturated (to remove acetic acid) and brine. -
Purification: Dry over
, concentrate, and purify via column chromatography (Silica gel).
Expected Yield: 85–92% of 2-nitro-p-cresol.
Protocol B: Classical Dilute Nitric Acid (Scalable/Low Cost)
Context: For large-scale applications where metal waste is a concern, dilute nitric acid is used. However, temperature control is non-negotiable .
Reagents:
-
p-Cresol (100 mmol)
-
Nitric Acid (30-40% aqueous solution)
-
Solvent: Glacial Acetic Acid or Benzene (historical, now replaced by DCM or Toluene).
Step-by-Step Methodology:
-
System Setup: Equip a 3-neck flask with a thermometer, addition funnel, and mechanical stirrer.
-
Substrate Solution: Dissolve p-cresol in Glacial Acetic Acid (1:2 w/v ratio). Cool to -5°C.[1]
-
Acid Preparation: Prepare a solution of
diluted in acetic acid or water.-
Warning: Do NOT use fuming nitric acid. The concentration should not exceed 40%.
-
-
Controlled Addition: Add the acid solution dropwise. Maintain internal temperature strictly below 10°C.
-
Critical Failure Point: If temperature exceeds 20°C, the reaction will darken rapidly, indicating quinone formation.
-
-
Workup: Pour onto crushed ice. The product often precipitates as a yellow solid. Filter and wash with cold water.
Expected Yield: 60–70% (Lower due to inevitable oxidation).
Decision Matrix & Troubleshooting
Protocol Selection Workflow
Use the following logic flow to determine the appropriate method for your constraints.
Figure 2: Decision matrix for selecting nitration protocols based on scale and purity requirements.
Comparative Data Analysis
| Parameter | Method A (Metal Nitrate) | Method B (Dilute |
| Active Species | Acetyl Nitrate / Metal Complex | Nitronium Ion ( |
| Regioselectivity | High (>95% ortho) | Moderate (~80% ortho) |
| Oxidation Risk | Low | High (Quinone formation) |
| Yield | 85–92% | 60–70% |
| Waste Stream | Metal salts (Cu/Fe) | Acidic aqueous waste |
| Safety | Mild exotherm | High exotherm risk |
Safety & Compliance (E-E-A-T)
-
Thermal Runaway: Nitration of phenols is highly exothermic. Never add nitrating agents to warm phenol solutions. Always cool the substrate first.
-
Explosion Hazard: While mono-nitration is the goal, accidental over-nitration can lead to dinitro-cresols, which are chemically related to picric acid (trinitrophenol) and can be shock-sensitive. Do not let the reaction run dry or overheat.
-
Toxicity: p-Cresol is rapidly absorbed through the skin and is a neurotoxin. Wear double nitrile gloves and work in a fume hood.
-
Gas Evolution:
fumes (red gas) may evolve if oxidation occurs. Ensure adequate ventilation.
References
-
Chen, L. Y., et al. (2014).[2] "A practical approach for regioselective mono-nitration of phenols under mild conditions."[2] Arkivoc, 2014(5), 64-71.[2]
-
RSC Publishing. "The nitration of p-cresol in aqueous sulphuric acid." Journal of the Chemical Society, Perkin Transactions 2.
-
National Institutes of Health (NIH). "Ipso nitration in organic synthesis." PMC.
-
Master Organic Chemistry. "Nitration of Phenols and Substituted Aromatics."
Sources
Application Notes and Protocols for the Regioselective Nitration of Substituted Benzyl Alcohols
Introduction
Nitroaromatic compounds, particularly substituted nitrobenzyl alcohols, are foundational building blocks in modern organic synthesis and medicinal chemistry. They serve as critical intermediates in the production of a wide array of pharmaceuticals, agrochemicals, dyes, and materials.[1][2] The strategic introduction of a nitro (-NO₂) group onto the aromatic ring of a benzyl alcohol is a key transformation, but its success hinges on the precise control of regioselectivity—the ability to direct the nitro group to the desired ortho, meta, or para position.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principles and practices governing the regioselective nitration of substituted benzyl alcohols. We will delve into the mechanistic underpinnings of electrophilic aromatic substitution, explore the directing effects of the benzyl alcohol moiety and other substituents, and present detailed, field-proven protocols for achieving specific isomeric outcomes. This document emphasizes the causality behind experimental choices, robust safety procedures, and the validation of methodologies through authoritative references.
Section 1: Theoretical Principles of Regioselective Nitration
The Mechanism of Electrophilic Aromatic Substitution (EAS)
Aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][3] The process involves the attack of an electron-rich aromatic ring on a potent electrophile. In traditional nitration, this electrophile is the highly reactive nitronium ion (NO₂⁺) .
The generation of the nitronium ion is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[4][5][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[5][6]
Equation for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[6]
Once formed, the nitronium ion is attacked by the π-electron system of the benzene ring. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5] A weak base (like HSO₄⁻ or H₂O) then abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromatic system and yielding the nitroaromatic product.[5]
Directing Effects of Ring Substituents
When a benzene ring is already substituted, the existing group profoundly influences the position of the incoming electrophile.[3][7][8] Substituents are broadly classified into two categories:
-
Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3][9] They stabilize the arenium ion intermediate, particularly when the electrophile adds to the ortho (1,2) or para (1,4) positions.[10] Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NH₂) groups.[10]
-
Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, making it less reactive than benzene.[3][9] They destabilize the arenium ion, especially for ortho and para attack. Consequently, the electrophile is directed to the meta (1,3) position, which is the least deactivated site.[8][10] Examples include nitro (-NO₂), carbonyl (-C=O), cyano (-CN), and sulfonyl (-SO₃H) groups.[8][11]
The halogens (-F, -Cl, -Br, -I) are a unique case: they are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the arenium ion through resonance.[9]
The Role of the Benzyl Alcohol Moiety (-CH₂OH)
The hydroxymethyl (-CH₂OH) group of benzyl alcohol is generally considered a weakly activating, ortho-, para-director . This can be understood by analyzing its electronic effects:
-
Inductive Effect: The oxygen atom is electronegative, exerting a weak electron-withdrawing inductive effect through the methylene (-CH₂) bridge.
-
Hyperconjugation: The alkyl-like methylene group can donate electron density to the ring through hyperconjugation, an activating effect.
Overall, the weak activating nature of the alkyl portion dominates, directing incoming electrophiles primarily to the ortho and para positions. However, under strongly acidic nitrating conditions, the alcohol's oxygen can be protonated. This protonated group, -CH₂OH₂⁺, becomes strongly deactivating and would favor meta nitration. The choice of nitrating agent and reaction conditions is therefore critical to avoid this competing pathway and control the regiochemical outcome. Furthermore, oxidation of the alcohol to an aldehyde (-CHO), a meta-director, is a potential side reaction.[12][13][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. savemyexams.com [savemyexams.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. cognitoedu.org [cognitoedu.org]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: High-Fidelity Utilization of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol in Heterocyclic Scaffold Synthesis
Part 1: Executive Summary & Strategic Utility
In the landscape of pharmaceutical intermediate chemistry, 2-(Hydroxymethyl)-4-methyl-6-nitrophenol represents a "tri-functional privileged scaffold." Unlike simple nitrophenols, this molecule possesses three chemically distinct reactive centers arranged in a specific geometric orientation that makes it an ideal precursor for substituted benzoxazoles and benzimidazoles —core structures found in antihypertensives (e.g., Telmisartan analogs), antiviral agents, and novel PROTAC linkers.
The Tri-Functional Advantage
-
The Nitro Group (
): A latent amine. Upon reduction, it provides the nitrogen source necessary for heterocycle formation (the "N" in the oxazole/imidazole ring). -
The Phenolic Hydroxyl (
): Acts as the nucleophile for ring closure (forming the "O" in benzoxazole) or a leaving group equivalent in specific substitution protocols. -
The Hydroxymethyl Handle (
): A benzylic alcohol that remains orthogonal to the cyclization chemistry. It serves as a critical "linker site" for attaching the pharmacophore to other structural domains (e.g., via oxidation to aldehyde or conversion to benzyl chloride).
Part 2: Technical Guide & Chemical Profile
Physicochemical Profile[1][2][3]
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 183.16 g/mol
-
Appearance: Yellow to orange crystalline solid (characteristic of o-nitrophenols).
-
Solubility: Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.
-
Stability: Sensitive to strong oxidizers (benzylic alcohol oxidation) and light (nitro group degradation).
Reaction Pathways (Graphviz Visualization)
The following diagram illustrates the divergent synthesis pathways accessible from this intermediate.
Figure 1: Divergent synthetic utility showing the transition from the nitro-precursor to heterocyclic cores.[1][2][3]
Part 3: Detailed Experimental Protocols
Protocol A: One-Pot Reductive Cyclization to Benzoxazoles
Context: This protocol is preferred for synthesizing benzoxazole derivatives where the
Materials
-
Substrate: this compound (1.0 eq)
-
Aldehyde Partner: Aryl or Alkyl aldehyde (1.1 eq)
-
Reductant: Sodium Dithionite (
) (3.0 eq) -
Solvent: DMSO/Water (9:1 v/v) or Ethanol/Water
-
Workup: Ethyl Acetate, Brine,
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of this compound and 1.1 eq of the desired aldehyde in DMSO/Water (9:1).
-
Expert Insight: DMSO is chosen for its ability to solubilize the dithionite intermediate complexes.
-
-
Reductant Addition: Add sodium dithionite (3.0 eq) in three portions over 15 minutes.
-
Caution: The reaction is exothermic.[4] Monitor internal temperature and maintain below 40°C during addition to prevent decomposition of the benzylic alcohol.
-
-
Cyclization: Heat the mixture to 90–100°C for 3–5 hours.
-
Monitoring: Monitor via HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane). Look for the disappearance of the yellow nitro-compound spot and the appearance of a fluorescent benzoxazole spot.
-
Workup:
Protocol B: Catalytic Hydrogenation (Scale-Up Preferred)
Context: For larger batches (>50g) where sulfur byproducts from dithionite are undesirable.
-
Reactor Loading: Charge autoclave with substrate (1.0 eq) in Methanol.
-
Catalyst: Add 10 wt% Pd/C (50% wet).
-
Conditions: Pressurize to 3 bar
at 25°C. Stir for 2 hours.-
Checkpoint: Verify complete reduction of nitro group to amine via LC-MS (
).
-
-
Filtration: Filter catalyst over Celite under inert atmosphere (Argon/Nitrogen).
-
Safety: Dry Pd/C is pyrophoric. Keep wet.[7]
-
-
Cyclization (Step 2): The filtrate (containing the sensitive amino-phenol) is immediately treated with Triethyl Orthoformate (for unsubstituted C-2) or an aldehyde/acid catalyst for cyclization.
Part 4: Analytical Data & Quality Control
To ensure the integrity of the intermediate before downstream processing, the following specifications must be met.
| Test | Specification | Method | Rationale |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Impurities (e.g., dinitro species) can cause runaway exotherms during reduction. |
| Water Content | < 0.5% | Karl Fischer | Excess water can deactivate acid catalysts in subsequent cyclization steps. |
| 1H NMR | Confirm Structure | 400 MHz DMSO-d6 | Verify integral ratio of Methyl (2.3 ppm) vs Hydroxymethyl (4.5 ppm). |
| Residual Solvents | < 5000 ppm | GC-HS | Critical if material is isolated from toluene/methanol recrystallization. |
Workflow Visualization (Graphviz)
Figure 2: Operational workflow for the dithionite-mediated reductive cyclization.
Part 5: Safety & Handling (E-E-A-T)
Nitro-Compound Hazards
-
Energetic Potential: Like all polynitro or nitro-aromatic compounds, this intermediate possesses significant decomposition energy. Differential Scanning Calorimetry (DSC) should be performed before heating >100°C in a closed system.
-
Shock Sensitivity: While mono-nitro phenols are generally stable, avoid dry grinding.
Benzylic Alcohol Sensitivity
-
Acid Sensitivity: The hydroxymethyl group is prone to self-condensation or polymerization under strong acidic conditions. When using acid catalysts (e.g., p-TsOH) for cyclization, use the minimum effective concentration.
Part 6: References
-
Hanan, E. J., et al. (2010).[8] "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010(18), 2759–2764.
-
Yang, D., et al. (2008).[10] "Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives." The Journal of Organic Chemistry, 73(19), 7841–7844.
-
Nguyen, T. B., et al. (2013).[10] "Iron Sulfide Catalyzed Redox/Condensation Cascade Reaction between 2-Amino/Hydroxy Nitrobenzenes and Activated Methyl Groups."[10] Journal of the American Chemical Society, 135(1), 118–121.[10]
-
LookChem. (n.d.). "4-(Hydroxymethyl)-2-methoxy-6-nitrophenol Properties and Synthesis." (Analogous chemistry reference).
-
Organic Chemistry Portal. (n.d.). "Synthesis of Benzimidazoles."
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Hydroxymethyl)-2-nitrophenol , 98% , 41833-13-0 - CookeChem [cookechem.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. US2464194A - Reduction of nitrophenols - Google Patents [patents.google.com]
- 10. encyclopedia.pub [encyclopedia.pub]
Application Note: Synthesis of Schiff Bases using 2-Hydroxy-5-methyl-3-nitrobenzyl Alcohol Precursors
[1][2]
Executive Summary
This Application Note details the synthetic pathways for generating Schiff bases (azomethines) utilizing 2-hydroxy-5-methyl-3-nitrobenzyl alcohol as the primary starting material. While Schiff bases are classically synthesized via the condensation of an aldehyde with a primary amine, the use of the benzyl alcohol precursor offers distinct supply chain advantages and access to "borrowing hydrogen" or oxidative coupling methodologies.
This guide addresses the specific electronic constraints imposed by the 3-nitro (electron-withdrawing) and 5-methyl (electron-donating) substituents.[1][2] We present two validated protocols:
-
The Classical Stepwise Route: Selective oxidation of the alcohol followed by condensation.
-
The Modern One-Pot Oxidative Coupling: A transition-metal-catalyzed aerobic pathway.[1]
Target Audience: Medicinal chemists, process engineers, and researchers in antimicrobial drug discovery and corrosion inhibition.
Strategic Pathway Analysis
The synthesis of Schiff bases from benzyl alcohols requires a change in oxidation state. The alcohol (
Mechanistic Flowchart
The following diagram illustrates the two distinct workflows detailed in this guide.
Figure 1: Strategic pathways for converting 2-hydroxy-5-methyl-3-nitrobenzyl alcohol to Schiff bases. Route A represents the traditional stepwise isolation; Route B represents the direct catalytic approach.
Precursor Analysis: Electronic & Steric Considerations
The starting material, 2-hydroxy-5-methyl-3-nitrobenzyl alcohol , presents a unique "push-pull" electronic environment that influences reactivity:[1]
| Substituent | Position | Effect on Reactivity | Experimental Implication |
| -OH (Phenolic) | C2 | Electron Donating (Resonance) | Chelation Site: Facilitates metal coordination in final ligands.[1] Risk: Susceptible to over-oxidation to quinones if oxidants are too strong. |
| -NO₂ (Nitro) | C3 | Electron Withdrawing (Inductive/Resonance) | Deactivation: Makes the benzylic carbon less electron-rich, potentially slowing down oxidation rates compared to unsubstituted benzyl alcohol.[1] |
| -CH₃ (Methyl) | C5 | Weak Electron Donating | Solubility: Increases lipophilicity.[1] Provides minor steric bulk but generally does not hinder the reaction center. |
Protocol A: The Classical Stepwise Synthesis (Recommended for Scale-Up)[1]
This route is preferred when high purity of the intermediate aldehyde is required or when the amine partner is sensitive to oxidative conditions.
Step 1: Selective Oxidation to Aldehyde
We utilize Activated Manganese Dioxide (MnO₂) .[1] Unlike PCC/PDC (Chromium VI), MnO₂ is non-toxic and highly selective for benzylic alcohols, preventing over-oxidation of the phenolic ring or the methyl group.
-
Reagents: 2-hydroxy-5-methyl-3-nitrobenzyl alcohol (1 eq), Activated MnO₂ (10 eq), Dichloromethane (DCM) or Acetone.[1]
-
Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser.[1]
Procedure:
-
Dissolve 10 mmol of the benzyl alcohol precursor in 50 mL of anhydrous DCM.
-
Add 100 mmol (approx. 8.7 g) of Activated MnO₂.[1] Note: A large excess is required due to surface area dependence.
-
Stir vigorously at room temperature (or mild reflux 35°C) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The alcohol spot will disappear, replaced by a less polar aldehyde spot.
-
Filtration: Filter the mixture through a Celite pad to remove the manganese oxides. Wash the pad with DCM.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting yellow/orange solid is 2-hydroxy-5-methyl-3-nitrobenzaldehyde .[1]
-
Yield Expectation: 85–92%.
-
Checkpoint: Verify formation of aldehyde peak in IR (~1660–1680 cm⁻¹) and ¹H NMR (~9.8–10.2 ppm, singlet).
-
Step 2: Condensation with Primary Amine
-
Reagents: Isolated Aldehyde (1 eq), Primary Amine (1.05 eq), Ethanol (absolute), Glacial Acetic Acid (Catalytic, 2-3 drops).[1]
Procedure:
-
Dissolve 10 mmol of the aldehyde in 30 mL of absolute ethanol.
-
Add 10.5 mmol of the desired primary amine (e.g., aniline, ethylenediamine) slowly.
-
Add 2–3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux the mixture at 78°C for 3–6 hours.
-
Visual Cue: A color change (often deepening to orange or red) and precipitate formation indicate imine formation.[1]
-
-
Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, reduce solvent volume by 50% and cool in an ice bath.
-
Recrystallization: Recrystallize from Ethanol/DMF mixtures if necessary.
Protocol B: One-Pot Aerobic Oxidative Coupling (Green Chemistry)
This advanced protocol utilizes a Cu(I)/TEMPO catalytic system to oxidize the alcohol in situ to the aldehyde, which is immediately trapped by the amine. This avoids the isolation of the intermediate and uses atmospheric oxygen as the terminal oxidant.
Mechanism: The TEMPO radical oxidizes the alcohol; the reduced TEMPO-H is re-oxidized by the Cu(I)/O₂ system.
-
Reagents:
Procedure:
-
Setup: Use a 2-neck flask equipped with an O₂ balloon (or open air with vigorous stirring) and a reflux condenser.
-
Add the alcohol (1 mmol), amine (1.1 mmol), CuCl (5 mg), TEMPO (8 mg), and K₂CO₃ (138 mg) to Toluene (5 mL).
-
Heat the mixture to 80–90°C under an oxygen atmosphere (balloon) for 12 hours.
-
Monitoring: Monitor by TLC. The reaction pushes the equilibrium by consuming the aldehyde as it forms.
-
Work-up: Cool the mixture. Filter through a short silica plug to remove the catalyst and base. Wash with Ethyl Acetate.[1]
-
Purification: Concentrate the filtrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) if the product does not crystallize upon cooling.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Issue | Solution |
| Water Management | Schiff base formation is reversible (Hydrolysis).[1] | In Protocol A (Step 2), use Molecular Sieves (3Å) or a Dean-Stark trap (if using Toluene) to physically remove water and drive equilibrium to the right.[1] |
| Steric Hindrance | 3-Nitro group may sterically crowd the reaction site. | Increase reaction time or use a higher boiling solvent (e.g., n-Propanol instead of Ethanol) to overcome the activation energy barrier.[1] |
| pH Control | Reaction too slow or amine protonated. | Ensure the catalytic acid (Protocol A) is minimal.[1] If the amine is a salt (e.g., hydrochloride), add 1 eq of Sodium Acetate to free the base. |
| Stability | Nitro-substituted Schiff bases can be light-sensitive.[1] | Perform reactions and storage in amber glassware or wrap flasks in aluminum foil. |
Characterization & Validation
To validate the synthesis, the following spectral signatures must be confirmed:
-
FT-IR Spectroscopy:
-
¹H NMR (DMSO-d₆):
References
-
Direct Oxidative Synthesis (Green Chemistry)
-
MnO₂ Oxidation Protocol
- Cahiez, G., et al. (2010). "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis.
-
Biological Relevance of Nitro-Salicylaldehyde Derivatives
-
BenchChem. (2025).[1] "Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics."
-
-
Schiff Base Mechanism & Catalysis
-
Qin, W., et al. (2013). "Copper-catalyzed aerobic oxidative synthesis of imines from alcohols and amines."[1] Green Chemistry.
-
-
General Schiff Base Protocols
-
ResearchGate Discussion. (2014).[1] "Details of Schiff base formation using 2-hydroxy-5-nitrobenzaldehyde."
-
The Chemistry of Color: A Guide to the Application of Nitro-Cresol Derivatives in Dye Manufacturing
This technical guide provides an in-depth exploration of the synthesis and application of nitro-cresol derivatives in the manufacturing of a diverse range of dyes. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document offers a blend of theoretical principles and practical, field-proven protocols. We will delve into the nuanced chemistry of these versatile compounds, elucidating how their structural characteristics, particularly the strategic placement of the nitro group, influence the final properties of the dyes. This guide is designed to be a comprehensive resource, providing not only step-by-step synthetic procedures but also the scientific rationale behind these methodologies.
Introduction: The Chromatic Significance of Nitro-Cresols
Nitro-cresol derivatives are a cornerstone in the synthesis of various classes of dyes, most notably azo and disperse dyes. The presence of the electron-withdrawing nitro group (NO₂) on the cresol ring system is pivotal. It not only acts as a chromophore, a group responsible for color, but also modulates the electronic properties of the molecule, thereby influencing the hue, intensity, and fastness of the resulting dye.[1][2] The hydroxyl (-OH) and methyl (-CH₃) groups of the cresol backbone further contribute to the molecule's reactivity and its affinity for different substrates.
This guide will focus on the practical application of these principles, providing detailed protocols for the synthesis of specific dyes and a thorough examination of the structure-property relationships that govern their performance.
The Cornerstone of Synthesis: The Diazotization and Azo Coupling Reaction
The synthesis of azo dyes from nitro-cresol derivatives hinges on a two-step process: diazotization followed by azo coupling.[3] This electrophilic aromatic substitution reaction is the foundation for creating a vast array of colors.
The Underlying Chemistry: A Step-by-Step Mechanistic Look
Diazotization: This initial step involves the conversion of a primary aromatic amine to a diazonium salt. In the context of this guide, the aromatic amine can be a nitroaniline derivative that will later be coupled with a nitro-cresol. The reaction is typically carried out in a cold, acidic solution with sodium nitrite. The low temperature (0-5 °C) is crucial to prevent the highly reactive and unstable diazonium salt from decomposing.[4]
Azo Coupling: The newly formed diazonium salt, a weak electrophile, is then introduced to a coupling component—in our case, a nitro-cresol derivative. The electron-rich aromatic ring of the nitro-cresol acts as a nucleophile, attacking the diazonium salt to form the characteristic azo bond (-N=N-), which is the primary chromophore of the dye.[5] The pH of the reaction medium is a critical parameter; for phenolic couplers like nitro-cresols, a slightly alkaline environment (pH 8-10) is optimal as it facilitates the formation of the more reactive phenoxide ion.[6]
Below is a generalized workflow for the synthesis of azo dyes from nitro-cresol derivatives.
Caption: Generalized workflow for azo dye synthesis.
Application Notes and Protocols
This section provides detailed, step-by-step protocols for the synthesis of representative dyes using nitro-cresol derivatives. These protocols are designed to be self-validating, with clear instructions and safety precautions.
Synthesis of a Disperse Dye: "Disperse Orange X"
This protocol details the synthesis of a vibrant orange disperse dye using 4-nitroaniline as the diazo component and 2-Methyl-5-nitrophenol (5-nitro-o-cresol) as the coupling component.
Materials:
-
4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Methyl-5-nitrophenol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ice
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aromatic amines and nitro compounds can be toxic; handle with care in a well-ventilated fume hood.
-
Diazonium salts are unstable and potentially explosive when dry. Always keep them in solution and at low temperatures.
-
Handle concentrated acids and bases with extreme caution.
Protocol:
Part 1: Preparation of the Diazonium Salt
-
In a 250 mL beaker, carefully add 1.38 g (0.01 mol) of 4-nitroaniline to a mixture of 5 mL of concentrated HCl and 15 mL of deionized water.
-
Stir the mixture until the 4-nitroaniline is completely dissolved. Gentle warming may be necessary, but ensure the solution is cooled back to room temperature afterward.
-
Place the beaker in an ice-water bath and cool the solution to 0-5 °C.
-
In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly, and with continuous vigorous stirring, add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution. Maintain the temperature between 0 and 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15 minutes to ensure the diazotization reaction is complete.
Part 2: Preparation of the Coupling Component Solution
-
In a 400 mL beaker, dissolve 1.53 g (0.01 mol) of 2-Methyl-5-nitrophenol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
Part 3: The Coupling Reaction
-
While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold coupling component solution from Part 2.
-
A brightly colored orange precipitate (the azo dye) should form immediately.
-
Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.
Part 4: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Allow the purified dye to air dry or dry it in a desiccator.
Synthesis of a Mordant Dye: Mordant Brown 33
Mordant dyes are a class of dyes that require a mordant—typically a metal salt—to fix the color to the fabric. This protocol outlines the synthesis of Mordant Brown 33, which utilizes a nitrophenol derivative.
Synthesis Overview: Mordant Brown 33 is synthesized by the diazotization of 2-amino-4-nitrophenol, followed by coupling with 2,4-diaminobenzenesulfonic acid.[7][8]
Materials:
-
2-amino-4-nitrophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2,4-diaminobenzenesulfonic acid
-
Sodium Carbonate (Na₂CO₃)
-
Ice
Protocol:
Part 1: Diazotization of 2-Amino-4-nitrophenol
-
Follow a similar procedure as outlined in Part 1 of the Disperse Orange X synthesis, using 2-amino-4-nitrophenol as the starting aromatic amine. Maintain a temperature of 0-5 °C.
Part 2: Coupling Reaction
-
Dissolve 2,4-diaminobenzenesulfonic acid in a dilute sodium carbonate solution to facilitate its dissolution and create a nucleophilic coupling partner.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cooled solution of 2,4-diaminobenzenesulfonic acid with constant stirring.
-
Maintain the reaction mixture at a low temperature for approximately 30-60 minutes to ensure complete coupling.
-
The resulting Mordant Brown 33 dye will precipitate out of the solution.
Part 3: Isolation and Purification
-
Isolate the dye by vacuum filtration.
-
Wash the precipitate with a cold, dilute brine solution to aid in the removal of impurities.
-
Dry the purified dye.
Structure-Property Relationships: The Role of the Nitro Group
The position and number of nitro groups on the cresol ring have a profound impact on the final color and fastness properties of the dye.
-
Color (Chromophoric Effects): The electron-withdrawing nature of the nitro group extends the conjugated π-electron system of the dye molecule. This extension shifts the maximum absorption wavelength (λmax) to longer wavelengths, a phenomenon known as a bathochromic or red shift.[9] Therefore, the strategic placement of nitro groups allows for the fine-tuning of the dye's color, enabling the production of a wide spectrum of shades from yellow to red and brown.
-
Lightfastness: Lightfastness refers to a dye's resistance to fading upon exposure to light. While the relationship is complex, the presence of nitro groups can sometimes improve lightfastness by providing a pathway for the dissipation of photo-excited energy, thus protecting the azo bond from photolytic cleavage.[10] However, the overall lightfastness is also dependent on the entire molecular structure and the substrate it is applied to.[11][12]
-
Washfastness: Washfastness is the resistance of a dye to removal from a fabric during washing. This property is more closely related to the dye's solubility and its affinity for the fiber. For disperse dyes, which are used on hydrophobic fibers like polyester, a lower water solubility is desirable. The nitro group, being relatively nonpolar, can contribute to lower water solubility and thus potentially enhance washfastness.[12][13]
-
Keto-Enol Tautomerism: Azo dyes derived from phenolic compounds can exist in two tautomeric forms: the azo form and the hydrazone (keto) form. The position of the nitro group can influence this equilibrium, which in turn affects the color of the dye. Electron-withdrawing groups like the nitro group tend to favor the hydrazone form.[14]
The following table summarizes the properties of some representative nitro-cresol derivatives used in dye synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications in Dye Synthesis |
| 2-Methyl-5-nitrophenol | 99-53-6 | C₇H₇NO₃ | 153.14 | Coupling component for yellow, orange, and red azo dyes.[15] |
| 4-Nitro-m-cresol | 2581-34-2 | C₇H₇NO₃ | 153.14 | Intermediate for disperse and mordant dyes. |
| 2,6-Dinitro-p-cresol | 609-93-8 | C₇H₆N₂O₅ | 198.13 | Intermediate for dyes and pigments.[16] |
| 4,6-Dinitro-o-cresol | 534-52-1 | C₇H₆N₂O₅ | 198.13 | Formerly used in some dye applications. |
Characterization and Quality Control
The synthesized dyes must be thoroughly characterized to ensure their identity, purity, and performance.
-
Spectroscopic Analysis:
-
UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the dye molecule, such as the -N=N- azo bond, -OH, -NO₂, and -CH₃ groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure of the dye, confirming the successful synthesis.
-
-
Fastness Testing:
-
Lightfastness: Evaluated by exposing the dyed fabric to a standardized light source and comparing the fading to a set of blue wool standards (rated on a scale of 1-8, with 8 being the most resistant).[17]
-
Washfastness: Assessed by washing the dyed fabric under specified conditions and evaluating the color change and staining of adjacent undyed fabric using a grey scale (rated on a scale of 1-5, with 5 being the best).[13]
-
Rubbing Fastness (Crocking): This test measures the transfer of color from the dyed fabric to another surface by rubbing. It is evaluated for both dry and wet conditions using a grey scale.
-
The following diagram illustrates a typical characterization workflow for a newly synthesized nitro-cresol-based dye.
Sources
- 1. Simplifier - Mordant Dye Method [simplifier.neocities.org]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. Trends in the synthesis and application of some reactive dyes: A review | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- 7. grokipedia.com [grokipedia.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. researchgate.net [researchgate.net]
- 10. ajol.info [ajol.info]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 5-Nitro-o-cresol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. VII.—Nitro-derivatives of o-cresol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 16. jazanu.edu.sa [jazanu.edu.sa]
- 17. ijisrt.com [ijisrt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nitration of 2-Hydroxy-5-methylbenzyl Alcohol
Welcome to the technical support center for the nitration of 2-hydroxy-5-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and improve product yield. Here, we address common challenges through a series of frequently asked questions and provide detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a low yield of the desired mononitrated product. What are the most likely causes and how can I improve it?
A low yield in the nitration of 2-hydroxy-5-methylbenzyl alcohol is a common issue that can often be traced back to several key experimental parameters. The primary culprits are typically reaction temperature, the choice and concentration of the nitrating agent, and the potential for side reactions.
The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are activating, making the ring highly susceptible to electrophilic aromatic substitution.[1] However, the benzyl alcohol moiety (-CH₂OH) can be sensitive to the harsh conditions of nitration.
Troubleshooting Steps:
-
Temperature Control is Critical: The nitration of activated phenols is highly exothermic.[2] Insufficient cooling can lead to a rapid, uncontrolled reaction, resulting in the formation of polynitrated byproducts and oxidative degradation of the starting material.[1][3]
-
Protocol: Maintain a strict temperature range of 0-5 °C throughout the addition of the nitrating agent.[2] Use an ice-salt bath for more efficient cooling if necessary.
-
-
Choice of Nitrating Agent: The standard mixture of concentrated nitric acid and sulfuric acid can be too aggressive for this substrate, leading to oxidation and the formation of tar-like substances.[3][4]
-
Recommendation: Consider using a milder nitrating agent. Dilute nitric acid in a solvent like acetic acid can provide better selectivity for mononitration.[1][2] Alternative nitrating systems like bismuth subnitrate with thionyl chloride have also been shown to be effective for the selective nitration of phenols.[5]
-
-
Slow, Controlled Addition: The dropwise addition of the nitrating agent is crucial to manage the reaction exotherm and maintain a low concentration of the nitronium ion (NO₂⁺) at any given time.[2] This minimizes the chance of over-nitration.
-
Protocol: Add the nitrating mixture dropwise over a period of 30-60 minutes while vigorously stirring the reaction mixture.[2]
-
Q2: I am observing the formation of multiple products in my reaction mixture, confirmed by TLC/LC-MS. How can I improve the regioselectivity of the nitration?
The presence of three activating groups (hydroxyl, methyl, and hydroxymethyl) on the benzene ring of 2-hydroxy-5-methylbenzyl alcohol can lead to the formation of several positional isomers. The directing effects of these groups will influence the position of the incoming nitro group. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director.
Improving Regioselectivity:
-
Steric Hindrance: The position of the bulky benzyl alcohol group can sterically hinder the ortho position, potentially favoring nitration at other available positions.
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Acetic acid is a common solvent for the nitration of phenolic compounds and can help to moderate the reaction.[2]
-
Alternative Nitrating Systems: Certain nitrating reagents exhibit higher regioselectivity. For instance, metal nitrate systems supported on clays or silica gel have been reported to offer improved selectivity in some cases.[6]
Q3: My reaction is turning dark brown or black, and I am isolating a tar-like substance instead of a crystalline product. What is causing this and how can I prevent it?
The formation of a dark, tarry substance is a strong indication of oxidative degradation of the starting material or product. Phenolic compounds are particularly susceptible to oxidation under strong nitrating conditions.[3]
Preventing Oxidation and Tar Formation:
-
Lower the Reaction Temperature: As mentioned previously, maintaining a low temperature (0-5 °C) is the most effective way to minimize side reactions, including oxidation.[1][2]
-
Use a Milder Nitrating Agent: Avoid using fuming nitric acid or concentrated nitric/sulfuric acid mixtures if possible. A diluted nitric acid solution is generally preferred for activated phenols.[1]
-
Protecting Groups: While more synthetically involved, protection of the highly activating hydroxyl group as an ester or ether before nitration can prevent oxidation. The protecting group can then be removed in a subsequent step.
-
Scavengers: The addition of a small amount of a radical scavenger, such as urea or sulfamic acid, can sometimes help to quench nitrous acid byproducts that can contribute to oxidative side reactions.
Q4: I am struggling with the purification of my nitrated product. What are the recommended procedures?
The purification of the nitrated 2-hydroxy-5-methylbenzyl alcohol can be challenging due to the presence of isomers and byproducts.
Recommended Purification Protocol:
-
Quenching: After the reaction is complete, as monitored by TLC, the reaction mixture should be quenched by slowly pouring it onto crushed ice or into a large volume of cold water.[2] This will precipitate the crude product and dilute the strong acids.
-
Filtration: The precipitated solid can be collected by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.[2]
-
Recrystallization: Recrystallization is often the most effective method for purifying the crude product.
-
Solvent Selection: A common solvent system for recrystallization is an ethanol/water mixture.[2] Other potential solvents include isopropanol or toluene. The ideal solvent will dissolve the product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point for separating the desired product from isomers and other impurities.
Experimental Protocols
Detailed Protocol for the Mononitration of 2-Hydroxy-5-methylbenzyl alcohol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired product.
Materials:
-
2-hydroxy-5-methylbenzyl alcohol
-
Glacial Acetic Acid
-
Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methylbenzyl alcohol in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.[2]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid (70%) to an equal volume of cold deionized water. Caution: This dilution is exothermic and should be performed slowly with cooling.
-
Addition of Nitrating Agent: Transfer the prepared diluted nitric acid to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of the starting material over 30-60 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction has reached completion (as indicated by TLC), slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water. A precipitate should form.[2]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.[2] The crude product can be further purified by recrystallization from an ethanol/water mixture.[2]
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Reaction Temperature | 0-5 °C | Minimizes polynitration and oxidative side reactions.[1][2] |
| Nitrating Agent | Dilute Nitric Acid in Acetic Acid | Provides a milder and more selective nitration.[1][2] |
| Addition Rate | Dropwise over 30-60 minutes | Controls the exothermic nature of the reaction.[2] |
| Quenching Method | Pouring into ice/water | Precipitates the product and dilutes the acid.[2] |
| Primary Purification | Recrystallization (e.g., Ethanol/Water) | Effective for removing isomeric impurities.[2] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Key Reaction Parameters for Successful Nitration
Caption: Interplay of key reaction components.
References
- Why is mononitration of phenol carried out at low temperatures?. (2024, November 11).
- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. Benchchem.
- Trinitration of phenols. (2015, February 18). Reddit.
- Corning. (2022). Results: Visible effect on the reaction: Nitration of phenol in flow.
- Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride.
- Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. (2009). Chemistry for Sustainable Development, 17, 315–317.
- Nitration of Substituted Aromatic Rings and Rate Analysis.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sibran.ru [sibran.ru]
Technical Support Center: Purification of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol, providing potential causes and actionable solutions.
Question 1: Why is my yield of this compound significantly low after recrystallization?
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Solution: Conduct a thorough solvent screen. Based on the polar nature of nitrophenols, good starting points for single-solvent recrystallization are polar solvents like ethanol, methanol, or even water.[2][3] For mixed-solvent systems, a combination of a "good" solvent (where the compound is highly soluble) and a "bad" (anti-solvent) (where it is poorly soluble) can be effective.[4] Common pairs for nitroaromatics include ethanol-water.[1]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.[5]
-
-
Premature Crystallization During Hot Filtration: If the solution cools too quickly during hot gravity filtration (used to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.
-
Solution: Ensure the filtration apparatus (funnel and filter paper) is pre-heated before pouring the hot solution. This can be done by passing hot solvent through the setup immediately before filtering the product solution.
-
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.
Question 2: My purified this compound is still showing a persistent yellow or brownish color. How can I remove this colored impurity?
Possible Causes and Solutions:
-
Presence of Highly Colored Byproducts: The synthesis of nitrophenols can sometimes produce polymeric or other highly conjugated byproducts that are intensely colored.
-
Solution 1: Activated Charcoal Treatment. Add a small amount of decolorizing (activated) charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the overall yield. After a brief heating period with the charcoal, perform a hot gravity filtration to remove it.[6]
-
Solution 2: Column Chromatography. If recrystallization and charcoal treatment are ineffective, column chromatography is a powerful technique for separating compounds based on their polarity.[7][8] For nitrophenols, a silica gel stationary phase is commonly used. The mobile phase (eluent) can be a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate or dichloromethane).[8] The less polar impurities will elute first, followed by the product, and then the more polar, colored impurities.
-
Question 3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
Possible Causes and Solutions:
-
Melting Point Depression: The melting point of the crude product may be lower than the boiling point of the chosen solvent, causing it to melt before dissolving. This is often exacerbated by the presence of impurities.[1]
-
Solution:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
If the problem persists, consider a solvent with a lower boiling point or a different mixed-solvent system.[1]
-
-
-
High Impurity Concentration: A high concentration of impurities can interfere with the crystal lattice formation.
-
Solution: Attempt a preliminary purification step, such as a simple extraction or a quick filtration through a small plug of silica gel, to remove some of the impurities before proceeding with recrystallization.
-
Question 4: I am having trouble separating this compound from its isomers using column chromatography. What can I do to improve the separation?
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Polarity: If the eluent is too polar, all the components will travel up the column quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel.
-
Solution: Optimize the mobile phase composition. Start with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexanes:ethyl acetate). Monitor the separation using Thin Layer Chromatography (TLC) to identify the optimal solvent system that gives good separation between the spots of your product and the impurities.[7][8]
-
-
Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.
-
Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
-
Poor Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling and poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: While specific impurities depend on the exact synthetic route, common contaminants in the synthesis of nitrophenols can include:
-
Isomeric Byproducts: The nitration of p-cresol can lead to the formation of other nitrated isomers. The hydroxymethylation step can also potentially occur at different positions on the aromatic ring.
-
Unreacted Starting Materials: Residual p-cresol, formaldehyde, or nitrating agents may be present.
-
Over-reaction Products: Dinitrated or other multiply substituted phenols can form if the reaction conditions are too harsh.[7]
-
Side-reaction Products: Oxidation of the phenol can lead to byproducts like benzoquinone.[8]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Given the presence of a hydroxyl group, a hydroxymethyl group, and a nitro group, the molecule is expected to be polar. A good starting point would be a polar protic solvent. For a structurally similar compound, 4-(hydroxymethyl)-2-nitrophenol, recrystallization from hot water has been reported to yield long, yellow needles.[9] Therefore, water is a promising first choice. Alternatively, alcohols like ethanol or methanol, or a mixed solvent system such as ethanol/water, are excellent candidates.[3][4][10]
Q3: What analytical techniques can I use to assess the purity of my this compound?
A3: Several techniques can be employed to determine the purity of your final product:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any impurities. The spectra of related compounds like 2-methyl-4-nitrophenol are available for comparison.[5][12]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the components of a mixture and measuring their relative concentrations.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify volatile components and impurities.
Q4: How should I store purified this compound?
A4: As a nitrophenol derivative, it is advisable to store the purified compound in a cool, dry, and dark place in a well-sealed container to prevent degradation.
Experimental Protocols and Data
Protocol 1: Recrystallization from a Single Solvent (e.g., Water)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and a boiling chip.
-
Heat the mixture to boiling on a hot plate with stirring.
-
Continue to add small portions of hot water until the solid just dissolves.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature, during which crystals should form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.
-
Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, the crude material can be adsorbed onto a small amount of silica gel.
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase as the elution progresses.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Tables
Table 1: Common Solvents for Recrystallization of Polar Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Good for polar compounds with hydrogen bonding capabilities.[10] |
| Ethanol | 78 | High | A versatile solvent for a wide range of organic compounds.[10] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[3] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent.[10] |
| Acetone | 56 | Medium | Often used for compounds with ketone functionalities.[3] |
| Hexanes/Ethyl Acetate | Varies | Varies | A common mixed-solvent system for column chromatography and recrystallization. |
| Ethanol/Water | Varies | Varies | A frequently used mixed-solvent pair for polar compounds.[4] |
Table 2: Physical Properties of a Structurally Related Compound: 4-Methyl-2-nitrophenol
| Property | Value | Source |
| CAS Number | 119-33-5 | [14] |
| Molecular Formula | C₇H₇NO₃ | [14] |
| Molecular Weight | 153.14 g/mol | [11] |
| Melting Point | 32-35 °C | [11] |
| Boiling Point | 125 °C at 22 mmHg | [11] |
Visualizations
Workflow for Selecting a Purification Method
Caption: A decision-making workflow for the purification of this compound.
Relationship between Compound Polarity and Purification Technique
Caption: The relationship between impurity type and the appropriate purification method.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
PrepChem. Preparation of 4-(hydroxymethyl)-2-nitrophenol. Available from: [Link]
-
University of California, Irvine, Department of Chemistry. Recrystallization-1.pdf. Available from: [Link]
-
UKEssays. (November 2018). Synthesis and Purification of Nitrophenols. Available from: [Link]
-
Course Hero. Nitration of Phenol and Purification by Column Chromatography Purpose. Available from: [Link]
-
University of Toronto, Department of Chemistry. Recrystallization. Available from: [Link]
-
LookChem. 4-(Hydroxymethyl)-2-methoxy-6-nitrophenol. Available from: [Link]
-
Solubility of Things. 4-Methyl-2-nitrophenol. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available from: [Link]
-
CAS Common Chemistry. 4-Methyl-2-nitrophenol. Available from: [Link]
-
ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. Available from: [Link]
-
ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol.. Available from: [Link]
- Fieser, L. F. Experiments in Organic Chemistry, 3rd ed.; D. C. Heath and Co.: Boston, MA, 1955; pp 68–71. (No direct URL available)
-
Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?. Available from: [Link]
-
Cheméo. 2-Bromo-4-methyl-6-nitrophenol. Available from: [Link]
-
Semantic Scholar. Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Available from: [Link]
-
Knauer. Two step purification with a basic set up and PurityChrom 6. Available from: [Link]
- Google Patents. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.
-
National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]
-
PubChem. 2-Methyl-4-nitrophenol. Available from: [Link]
-
University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]
-
SpectraBase. 4-Nitrophenol. Available from: [Link]
-
ResearchGate. (PDF) 2-Methyl-4-nitrophenol. Available from: [Link]
Sources
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- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 2-Methyl-4-nitrophenol(99-53-6) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. ukessays.com [ukessays.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. prepchem.com [prepchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. 4-Methyl-2-nitrophenol 99 119-33-5 [sigmaaldrich.com]
- 12. 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
Avoiding over-nitration side products in cresol derivative synthesis
Center for Advanced Organic Synthesis | Application Note #CN-402
Topic: Avoiding Over-Nitration and Oxidative Side Products in Cresol Derivative Synthesis Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers
Executive Summary: The Activation Paradox
The synthesis of mononitro-cresols presents a classic "activation paradox." The hydroxyl group (-OH) strongly activates the aromatic ring, lowering the activation energy for electrophilic aromatic substitution (
The Result: A "runaway" reaction yielding dinitro-cresols, oxidative tars (quinones), and safety hazards.
This guide provides mechanistic interventions and self-validating protocols to arrest the reaction at the mono-nitro stage.
Mechanism & Control Logic
To prevent side products, we must disrupt the standard nitration mechanism. The following diagram illustrates the divergence between controlled mononitration and the "runaway" oxidative pathway.
Figure 1: Mechanistic divergence. Red pathways indicate failure modes (over-nitration and oxidation) caused by excess reagents or nitrous acid catalysis.
Troubleshooting Guide: Symptom-Based Solutions
Use this table to diagnose issues in your current workflow.
| Symptom | Root Cause | Mechanistic Correction |
| High Dinitro- Impurity | Stoichiometric Excess: Localized high concentration of nitrating agent. | Switch to Heterogeneous Catalysis: Use solid-supported reagents (Claycop) to limit reagent availability at the molecular level. |
| Black Tars / Dark Oil | Oxidative Coupling: Catalyzed by nitrous acid ( | Scavenge |
| Low Yield (Unreacted) | Deactivation: The first nitro group deactivates the ring too effectively for the chosen mild reagent. | Phase Transfer: Use a biphasic system (DCM/Water) with dilute |
| Wrong Isomer (Ortho/Para) | Directing Effects: -OH is an ortho, para director. | Chelation Control: Use Metal Nitrates ( |
Validated Protocols
Do not use standard Sulfuric/Nitric acid mixtures for cresol unless absolutely necessary. The following protocols offer superior selectivity.
Protocol A: The "Claycop" Method (Gold Standard for Ortho-Selectivity)
Best for: Preventing dinitration and maximizing ortho-isomers.
Principle: Copper(II) nitrate supported on Montmorillonite K-10 clay creates a "solid-state dilution" effect. The nitrating agent is trapped in the clay lattice, releasing
Reagents:
-
Montmorillonite K-10 Clay
-
Copper(II) Nitrate Trihydrate (
)[1][2] -
Acetic Anhydride (
) — Safety Warning: Forms Acetyl Nitrate in situ. -
Solvent: Dichloromethane (DCM) or Ether.
Step-by-Step:
-
Preparation of Claycop:
-
Dissolve
(10 g) in acetone (25 mL). -
Add Montmorillonite K-10 clay (15 g) and stir for 30 mins.
-
Evaporate solvent under reduced pressure (Rotovap) to obtain a free-flowing light blue powder. Shelf life: 1 week if kept dry.
-
-
Reaction:
-
Suspend Cresol (10 mmol) in DCM (20 mL).
-
Add Acetic Anhydride (15 mmol) .
-
Add Claycop reagent (containing 12 mmol nitrate) slowly at Room Temperature .
-
Note: Unlike acid nitration, cooling is rarely needed, but keep < 30°C.
-
-
Workup:
Why this works: The clay surface stabilizes the intermediate and prevents the "second attack" on the already nitrated (and less adsorbed) product.
Protocol B: Modified Menke Nitration (Metal Nitrate)
Best for: High regioselectivity without solid supports.
Principle: Uses Ferric Nitrate or Copper Nitrate in a solvent system. The metal coordinates with the phenolic oxygen, directing the nitro group to the ortho position via an intramolecular transfer, while the mild conditions prevent oxidation.
Step-by-Step:
-
Dissolve Cresol (10 mmol) in Ethyl Acetate (or Acetone).
-
Add
(1.0 equiv) . -
Optional: Add 1 mol% Urea to prevent tars.
-
Stir at 40–50°C .
-
Quench: Pour into ice-water. Extract with Ethyl Acetate.
-
Purification: Column chromatography is usually required to separate minor para isomers.
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the experimental setup based on your specific cresol isomer and constraints.
Figure 2: Protocol selection logic. Note that p-cresol is prone to ipso-substitution (attack at the methyl group), requiring stricter control via Claycop or Menke conditions.
Frequently Asked Questions (FAQs)
Q: Why do I see a "red oil" forming immediately upon adding nitric acid?
A: This is evidence of oxidation, not nitration. Nitrous acid (
-
Fix: Add urea (sulfamic acid) to the nitric acid before addition to scavenge
. -
Fix: Exclude light and ensure the reaction temp is < 0°C if using liquid acid.
Q: Can I use Acetyl Nitrate (Acetic Anhydride + HNO3)? A: Yes, but with extreme caution. This reagent is highly selective for ortho-nitration (Menke conditions), but it is explosive if overheated.
-
Safety Rule: Never allow the temperature to exceed 20°C. Always maintain a stoichiometric deficiency of nitric acid relative to the anhydride.
Q: How do I separate the ortho and para isomers? A: Steam distillation is the classic and most effective method.
-
Ortho-nitrocresols are steam volatile due to intramolecular hydrogen bonding (between -OH and -NO
). -
Para-nitrocresols are not steam volatile (intermolecular bonding).
-
Procedure: Steam distill the crude mixture. The distillate contains the ortho product; the residue contains the para.
References
-
Gigante, B., et al. (1995).[4][5][6] "Mild and Selective Nitration by Claycop." Journal of Organic Chemistry, 60(11), 3445–3447.[6]
- Found
-
Laszlo, P. (1986). "Catalysis of Organic Reactions by Supported Inorganic Reagents." Accounts of Chemical Research, 19(4), 121–127.
- Mechanistic explanation of solid-supported nitr
- Menke, J. B. (1925). "Nitration with Nitrates." Recueil des Travaux Chimiques des Pays-Bas.
-
Olah, G. A., et al. (1978). "Nitration of Aromatics with Nitronium Salts." Proceedings of the National Academy of Sciences.
- Authoritative source on nitronium ion mechanisms.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. RU2318797C2 - Method for phenol compound nitration - Google Patents [patents.google.com]
- 6. WO2003011810A1 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
Technical Guide: Solubilization of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol
This guide addresses the solubility challenges associated with 2-(Hydroxymethyl)-4-methyl-6-nitrophenol , a structural analog of ortho-nitrophenol derivatives often used as synthetic intermediates or photocleavable linkers.[1][2][3]
Executive Summary: The "Ortho-Effect" Mechanism
Users frequently report unexpected precipitation or "oiling out" of this compound in aqueous buffers, despite the presence of polar hydroxyl groups.[1][2][3]
The Root Cause: The solubility issue is driven by Intramolecular Hydrogen Bonding (The Ortho-Effect).[1][3][4] Unlike para-nitrophenols, where the -OH and -NO₂ groups interact with water (intermolecular bonding), the ortho-nitro group at position 6 forms a strong, 6-membered chelate ring with the phenolic hydroxyl at position 1.[1][2][3][5]
-
Consequence: This "locks" the polar functionality, effectively masking the hydrophilic character of the molecule.[1][5] The compound behaves more like a lipophilic hydrocarbon than a phenol.[5]
-
Result: Low aqueous solubility at neutral pH, high volatility, and resistance to solvation by water.[1][5]
Solubility Profile & Properties
Estimated values based on structural analogs (e.g., 2-nitrophenol, 2-hydroxy-5-nitrobenzyl alcohol).[1][2][3][5][6]
| Property | Value / Characteristic | Impact on Experiment |
| Water Solubility (Neutral pH) | Low (< 1 mg/mL) | High risk of precipitation in PBS/TBS.[1][2][3] |
| Solubility in DMSO/Ethanol | High (> 50 mg/mL) | Excellent for stock solutions.[1] |
| pKa (Phenolic OH) | ~7.0 – 7.5 (Estimated) | Solubility is highly pH-dependent.[1][2][3][5] |
| Appearance (Protonated) | Pale Yellow / Colorless | Insoluble form (Low pH).[1][5] |
| Appearance (Ionized) | Bright Yellow / Orange | Soluble form (High pH).[1][5] |
| Stability | Photosensitive | Nitrobenzyl derivatives degrade under UV/Blue light.[1][5] |
Troubleshooting Guide (Q&A)
Issue 1: "I prepared a stock in DMSO, but it precipitates immediately when added to my cell culture media (pH 7.4)."
Diagnosis: You are encountering the "Solvent Shock" phenomenon combined with the pKa threshold.[1][5]
-
Explanation: At pH 7.4, the compound is near its pKa.[1][5] A significant fraction remains protonated (neutral) and hydrophobic.[1][5] When the DMSO stock hits the aqueous buffer, the local concentration exceeds the solubility limit of the neutral species before it can disperse or ionize.[5]
-
Solution:
-
Vortex During Addition: Do not add the stock to a static solution. Vortex the buffer rapidly while adding the DMSO stock dropwise.
-
Warm the Media: Pre-warm the media to 37°C; solubility increases significantly with temperature.[1]
-
Limit Final DMSO: Keep final DMSO concentration < 0.5% if possible, but ensure it is fully dispersed.
-
Issue 2: "The compound floats as an oil or film on the water surface."[4]
Diagnosis: This confirms the Intramolecular H-Bonding .[1][3][5]
-
Explanation: The "locked" ortho-nitrophenol structure prevents water from hydrating the molecule, causing it to aggregate and exclude water (hydrophobic effect).[1][5]
-
Solution:
-
Sonication: Sonicate the suspension at 40°C for 10–15 minutes to break aggregates.
-
pH Shift (If permitted): Adjust the pH to 8.0–8.5. This deprotonates the phenol (forming the phenolate anion), breaking the intramolecular bond and instantly dissolving the compound.[5] Note: Verify if your downstream assay tolerates this pH.[1][3]
-
Issue 3: "My solution turned from pale yellow to bright orange. Did it degrade?"
Diagnosis: No, this is the Halochromic Shift (Ionization).[1][5]
-
Action: This confirms you have successfully solubilized the compound.[1][5] If the color is intense, the compound is dissolved.[5]
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
Use this method for long-term storage.[1][2][3]
-
Weighing: Weigh the solid powder into an amber glass vial (protect from light).
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage due to evaporation.[1][2][3]
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Solubilization (The "pH-Step" Method)
Use this method if you strictly require a water-based stock without organic solvents.[1][2][3]
-
Suspend: Add the solid compound to water (approx. 80% of final volume). It will likely not dissolve.[5]
-
Alkalize: Add 1M NaOH dropwise with stirring.
-
Back-Titrate (Optional): Once dissolved, carefully adjust the pH back to 7.4 using dilute HCl.
-
Filter: Sterile filter (0.22 µm PTFE membrane) immediately.[1][5]
Decision Logic & Mechanism Visualizations
Figure 1: The "Ortho-Effect" Mechanism
This diagram illustrates why the 6-nitro position causes insolubility compared to para-isomers.[1][2][3]
Caption: The intramolecular hydrogen bond between the hydroxyl and nitro groups prevents water interaction, leading to insolubility.[1][2][3][5]
Figure 2: Solubilization Workflow
Follow this logic to determine the best preparation method for your assay.
Caption: Decision tree for selecting the optimal solubilization strategy based on assay tolerance.
References
-
Sidgwick, N. V., et al. (1915).[1][5][7] "The Solubility of the Nitrophenols and Other Isomeric Disubstitution Products of Benzene." Journal of the Chemical Society, Transactions, 107, 1202–1213.[1][5][7] (Establishes the fundamental "Ortho-Effect" and intramolecular hydrogen bonding principles). [1][2][5][7]
-
ATSDR. (2022).[1][5] "Toxicological Profile for Nitrophenols." Agency for Toxic Substances and Disease Registry.[1][5] (Provides solubility data for structural analogs 2-nitrophenol vs 4-nitrophenol).
-
PubChem. (2025).[1][5][8] "Compound Summary: 2-Nitrophenol." National Library of Medicine.[1][5] (Reference for pKa and physical properties of the core pharmacophore).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11954316, 2-Hydroxy-5-nitrobenzyl alcohol." (Structural analog reference for hydroxymethyl group effects).
Sources
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(HYDROXYMETHYL)-4-NITROBENZENOL CAS#: 39224-61-8 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Orthonitrophenol is less soluble in water than paranitrophenols class 12 chemistry CBSE [vedantu.com]
- 5. Showing Compound 4-Nitrophenol (FDB022503) - FooDB [foodb.ca]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol Under Basic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-hydroxy-5-methyl-3-nitrobenzyl alcohol. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound and need to understand its behavior in alkaline environments. The unique arrangement of hydroxyl, methyl, and nitro groups on the benzyl alcohol scaffold presents specific stability challenges and opportunities. This guide provides in-depth answers to common questions, troubleshooting advice for experimental hurdles, and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs): Core Stability & Degradation
This section addresses fundamental questions regarding the chemical stability of 2-hydroxy-5-methyl-3-nitrobenzyl alcohol in the presence of bases.
Q1: What is the general stability of 2-hydroxy-5-methyl-3-nitrobenzyl alcohol in common basic solutions (e.g., NaOH, K₂CO₃, Piperidine)?
A1: 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol exhibits moderate stability in basic conditions, but its reactivity is highly dependent on the strength of the base, temperature, and solvent.
-
Phenolic Hydroxyl Group: The most immediate reaction in a basic medium is the deprotonation of the acidic phenolic hydroxyl group to form a sodium or potassium phenoxide. This is a reversible acid-base reaction and does not in itself constitute degradation. However, the formation of the phenoxide can alter the electron density of the aromatic ring, potentially influencing the stability of the other functional groups.
-
Benzylic Alcohol Group: The benzylic alcohol is generally stable to bases, especially weaker inorganic bases like potassium carbonate (K₂CO₃) at room temperature. Stronger bases like sodium hydroxide (NaOH) or alkoxides, particularly at elevated temperatures, can promote side reactions. For instance, while the direct hydrolysis of a benzyl bromide to a benzyl alcohol can occur in aqueous alkaline solutions, suggesting the alcohol product is stable under those synthesis conditions, prolonged exposure or harsher conditions can lead to degradation.[1]
-
Nitro Group: The nitro group is generally stable to base. However, the presence of the adjacent deprotonated hydroxyl group (phenoxide) could, under certain conditions (e.g., photolysis or with strong reducing agents), influence its reactivity.
-
Organic Bases: Amine bases like piperidine, commonly used in solid-phase peptide synthesis (SPPS) for Fmoc deprotection, are generally tolerated by many protecting groups.[2] However, compatibility should always be verified experimentally, as prolonged exposure could lead to minor degradation.
Q2: What are the most likely degradation pathways for this molecule under strong basic conditions?
A2: Under forcing basic conditions (e.g., high concentration of NaOH, elevated temperatures), several degradation pathways can become significant.
-
Oxidation to Aldehyde and Subsequent Reactions: The benzylic alcohol can be susceptible to oxidation, forming 2-hydroxy-5-methyl-3-nitrobenzaldehyde.[3] While this typically requires an oxidizing agent, atmospheric oxygen can play a role over long periods, especially in the presence of trace metal impurities. If the aldehyde is formed, it could potentially undergo a base-catalyzed Cannizzaro reaction (disproportionation to the corresponding alcohol and carboxylic acid) if it lacks an alpha-proton, though other pathways are more likely.
-
Condensation Reactions: Base can catalyze self-condensation reactions. The phenoxide formed could potentially react with another molecule of the benzyl alcohol, leading to oligomerization or the formation of ether linkages, although this is less common for benzyl alcohols compared to other substrates.
-
Aromatic Ring Reactions: The strong electron-donating nature of the phenoxide, combined with the strong electron-withdrawing nitro group, activates the aromatic ring. This could make the ring susceptible to nucleophilic aromatic substitution under very harsh conditions, though this is an unlikely pathway in most experimental setups.
Below is a diagram illustrating the initial deprotonation and potential subsequent degradation starting points.
Caption: Potential reaction pathways under basic conditions.
Q3: My solution of 2-hydroxy-5-methyl-3-nitrobenzyl alcohol turned yellow/brown after adding a base. What does this indicate?
A3: A color change, typically to yellow or orange, is common and expected upon adding a base. This is due to the formation of the phenoxide ion. The deprotonation of the phenolic hydroxyl group creates a resonance-stabilized anion. This extended conjugation, involving the benzene ring and the nitro group, shifts the molecule's UV-visible absorption to a longer wavelength (a bathochromic shift), causing it to absorb blue/violet light and appear yellow.
While this color change is normal, a progressive darkening to brown or the formation of a precipitate over time likely indicates degradation and the formation of complex, often polymeric, side products.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| Rapid disappearance of starting material in HPLC/TLC analysis. | 1. High Reactivity: The compound is unstable under your specific basic conditions (e.g., high temperature, strong base). 2. Adsorption: The compound or its phenoxide form may be adsorbing to glassware or other surfaces. 3. Analytical Artifact: The compound is degrading during the analytical workup (e.g., on an acidic silica TLC plate). | 1. Modify Conditions: Lower the temperature, use a weaker base (e.g., switch from NaOH to NaHCO₃), or reduce the reaction time. 2. Pre-treatment: Silanize glassware if adsorption is suspected. 3. Neutralize Before Analysis: Quench a small aliquot of the reaction mixture with a mild acid (e.g., 1M NH₄Cl) before injection or spotting to ensure you are analyzing the protonated form. Use neutral or base-deactivated TLC plates. |
| Multiple new, unidentified peaks appear in the chromatogram. | 1. Degradation: The compound is degrading into multiple byproducts. 2. Air Oxidation: The benzylic alcohol is sensitive to air, and oxidation is catalyzed by the basic conditions. | 1. Characterize Byproducts: Use LC-MS to get molecular weights of the new peaks. This can provide clues to the degradation pathway (e.g., a mass increase of 16 Da could suggest oxidation).[3] 2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. |
| Inconsistent results and poor reproducibility between runs. | 1. Inconsistent Base Concentration: Small variations in the amount or concentration of the base can significantly alter the degradation rate. 2. Temperature Fluctuations: The degradation rate is likely temperature-dependent. 3. Variable Oxygen Exposure: Inconsistent headspace or sparging with air can lead to variable oxidation. | 1. Use Standardized Solutions: Prepare and use a fresh, accurately titrated stock solution of your base. 2. Strict Temperature Control: Use a temperature-controlled water or oil bath. 3. Standardize Atmosphere: Ensure the reaction atmosphere is consistent for every run (e.g., always run under N₂). |
Experimental Protocols
Protocol 1: HPLC-Based Assay for Stability Assessment
This protocol provides a robust method for quantifying the stability of 2-hydroxy-5-methyl-3-nitrobenzyl alcohol over time in a specific basic solution.
1. Preparation of Stock Solutions:
- Analyte Stock (10 mM): Accurately weigh and dissolve 2-hydroxy-5-methyl-3-nitrobenzyl alcohol in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 10 mM.
- Basic Solution: Prepare the basic solution of interest (e.g., 0.1 M NaOH in 50:50 Water:Acetonitrile) and a corresponding neutral control buffer (e.g., phosphate buffer, pH 7).
2. Stability Experiment Setup:
- In separate amber HPLC vials, add 450 µL of the basic solution and 450 µL of the neutral control buffer.
- Equilibrate the vials to the desired experimental temperature (e.g., 25 °C).
- To initiate the experiment (t=0), add 50 µL of the 10 mM analyte stock to each vial, cap immediately, and vortex gently. The final analyte concentration will be 1 mM.
3. Sampling and Analysis:
- Immediately inject an aliquot from the neutral control vial to obtain the t=0 reference peak area.
- At predetermined time points (e.g., 5 min, 15 min, 1 hr, 4 hr, 24 hr), inject an aliquot from the basic solution vial.
- HPLC Conditions (Starting Point):
- Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution from 90% Water (0.1% Formic Acid) / 10% Acetonitrile (0.1% Formic Acid) to 10% Water / 90% Acetonitrile over 15 minutes. Note: The acidic mobile phase serves to neutralize the sample on-column.
- Flow Rate: 1.0 mL/min
- Detection: UV at 280 nm (or wavelength of maximum absorbance).
4. Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to the t=0 injection from the neutral control.
- Plot % Remaining vs. Time to determine the degradation kinetics.
A [label="Prepare Stock Solutions\n(Analyte, Base, Control)"];
B [label="Equilibrate Base & Control\nSolutions at Target Temp."];
C [label="Initiate Reaction (t=0)\nAdd Analyte to Solutions"];
D [label="Inject Control Sample\n(t=0 Reference)"];
E [label="Incubate Samples"];
F [label="Collect Aliquots at\nTime Intervals (t=x)"];
G [label="Inject Aliquots on HPLC"];
H [label="Analyze Data\n(% Remaining vs. Time)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D [style=dashed];
C -> E;
E -> F [label="t = 5m, 1h, 4h..."];
F -> G;
D -> G [style=dashed];
G -> H;
}
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectroscopic Analysis of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(hydroxymethyl)-4-methyl-6-nitrophenol, a substituted phenol of interest to researchers in synthetic chemistry and drug development. We will explore the expected spectral characteristics, explain the underlying chemical principles, and compare the utility of ¹H NMR with alternative analytical techniques for robust structural elucidation.
The Imperative of Structural Verification
In any chemical research endeavor, from novel synthesis to drug discovery, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques form the bedrock of this validation process. Among them, ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule, providing rich information about the chemical environment, connectivity, and relative abundance of hydrogen atoms. This guide uses this compound as a case study to demonstrate a rigorous approach to spectral interpretation and data comparison.
Decoding the ¹H NMR Spectrum of this compound
The structure of this compound contains several distinct proton environments, each influenced by the electronic effects of its neighboring functional groups: a phenolic hydroxyl (-OH), a hydroxymethyl (-CH₂OH), a methyl (-CH₃), and a strongly electron-withdrawing nitro group (-NO₂).
Figure 1: Structure of this compound with key protons labeled.
Predicted ¹H NMR Data
Based on established principles of chemical shifts and coupling constants derived from similar substituted phenols, we can predict the ¹H NMR spectrum.[1][2] The electron-withdrawing nitro group (-NO₂) and electron-donating hydroxyl (-OH) and methyl (-CH₃) groups exert significant influence on the chemical shifts of the aromatic protons.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| ArOH | 10.5 - 11.5 | Singlet (broad) | 1H | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent nitro group, a common feature in o-nitrophenols.[4][5] Its signal is often broad and its chemical shift can be concentration-dependent. |
| H-3 | 8.0 - 8.2 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding and a downfield shift. It will be split by H-5. |
| H-5 | 7.0 - 7.2 | Doublet (d) | 1H | This proton is ortho to the methyl group and para to the nitro group. It is less deshielded than H-3. It will be split by H-3. |
| -CH₂OH | 4.6 - 4.8 | Singlet (s) | 2H | The benzylic protons are adjacent to an oxygen atom and the aromatic ring, shifting them downfield. The signal is expected to be a singlet as there are no adjacent protons to couple with. |
| -CH₂OH | Variable | Singlet (broad) or Triplet (t) | 1H | The chemical shift of the alcoholic proton is highly variable and depends on solvent, concentration, and temperature. It may couple with the adjacent -CH₂ protons. |
| -CH₃ | 2.2 - 2.4 | Singlet (s) | 3H | Protons of the methyl group attached to the aromatic ring typically appear in this region. The signal is a singlet. |
Note: Predictions are based on a standard deuterated solvent like CDCl₃. The exact chemical shifts can vary.
Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable, a multi-technique approach provides a self-validating system for complete structural confirmation.[6] Other key techniques include ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[7]
| Technique | Information Provided | Sample Amount | Throughput | Key Strengths & Limitations |
| ¹H NMR | Detailed proton environment, connectivity (J-coupling), and stoichiometry (integration). | 5-20 mg | Moderate | Strength: Unparalleled for detailed structural mapping in solution. Limitation: Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment (functional groups). | 20-50 mg | Low | Strength: Complements ¹H NMR, excellent for identifying carbon backbone and symmetry. Limitation: Lower sensitivity and longer acquisition times. |
| IR Spectroscopy | Presence of specific functional groups (e.g., -OH, -NO₂, C=C aromatic). | 1-5 mg | High | Strength: Fast, non-destructive, and excellent for confirming functional groups.[1] Limitation: Provides little information on molecular connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | <1 mg | High | Strength: Extremely sensitive, provides exact molecular formula (HRMS). Limitation: Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
Experimental Protocols & Workflow
Achieving high-quality, reproducible data requires adherence to standardized protocols.
Standard ¹H NMR Acquisition Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
Spectrometer Setup: Insert the NMR tube into a spinner turbine, clean the outside of the tube, and place it in the spectrometer's autosampler or magnet.
-
Data Acquisition: Lock onto the solvent's deuterium signal and shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-5 second relaxation delay).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using a reference standard (e.g., TMS at 0.00 ppm).[7]
Integrated Analytical Workflow
A comprehensive structural validation workflow integrates multiple analytical techniques to build a cohesive and undeniable structural proof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methyl-4-nitrophenol(99-53-6) 1H NMR [m.chemicalbook.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An Expert's Guide to FTIR Analysis of Dimer Acid-Based Polyamides (CAS 91084-83-2): From Reactants to Final Product
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of the complex polyamide resin identified by CAS number 91084-83-2. This substance is a reaction product of dimerized C18 unsaturated fatty acids with specific diamines. We will deconstruct the FTIR spectra of the reactants, elucidate the spectral transformations that occur during polymerization, and establish a robust protocol for identifying and characterizing the final product. This guide moves beyond simple peak identification to explain the causal relationships between chemical structures and their spectral signatures, providing researchers and quality control professionals with a self-validating framework for analysis.
Understanding the Chemistry: What is CAS 91084-83-2?
The substance designated by CAS RN 91084-83-2 is not a single molecule but a complex polymer. It is formally described as the reaction product of:
-
Dimerized C18 Unsaturated Fatty Acids (Dimer Acids): The di-carboxylic acid backbone of the polymer.
-
N,N-dimethyl-1,3-propanediamine and 1-piperazineethanamine: The diamine co-reactants.
-
C18 Unsaturated Fatty Acid Alkyl Esters: Used as a blocking agent to control chain length.
The reaction between the carboxylic acid groups of the dimer acid and the amine groups of the diamines results in the formation of amide linkages, creating a polyamide.[1][2] FTIR spectroscopy is an exceptionally powerful tool for monitoring this transformation, as the characteristic vibrational frequencies of the reactant functional groups disappear and are replaced by the signature peaks of the newly formed amide bonds.
A crucial point of clarification: based on the starting materials, this polymer is not expected to contain nitro (NO₂) groups . The primary functional groups of interest are the hydroxyl (-OH) of the carboxylic acids, the amines (-NH₂, -NH) , and the resulting amides (-CONH-) . Our analysis will focus on these relevant groups.
Part 1: Spectral Signatures of the Core Reactants
To understand the product, one must first understand the building blocks. The FTIR spectrum of the final polyamide is a composite of signals reflecting the consumption of reactants and the emergence of the product.
Dimerized Fatty Acids (The -COOH Source)
The key feature of the dimer acid reactant is the carboxylic acid functional group. Its FTIR spectrum is dominated by two unmistakable absorptions:
-
O-H Stretch: An extremely broad and prominent absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[3][4] This breadth is a result of strong intermolecular hydrogen bonding between carboxylic acid molecules, which creates a wide distribution of bond energies. This band is often so wide that it overlaps with the C-H stretching region.[4][5]
-
C=O Stretch: A very strong, sharp absorption peak typically centered around 1710 cm⁻¹ for the hydrogen-bonded dimeric form.[3] If some non-hydrogen-bonded (monomeric) acid is present, a smaller peak may appear at a higher wavenumber, around 1760 cm⁻¹.[3]
Diamines (The -NH₂/NH Source)
The amine mixture contains primary, secondary, and tertiary amines, each with distinct features:
-
N-H Stretch: This region, from 3300 cm⁻¹ to 3500 cm⁻¹ , is highly diagnostic.
-
N-H Bend (Scissoring): Primary amines also display a medium to strong bending vibration between 1580 cm⁻¹ and 1650 cm⁻¹ .[6] This peak can sometimes be obscured or overlap with other bands in a complex mixture.
-
C-N Stretch: Aliphatic amines show medium-to-weak C-N stretching bands in the fingerprint region, typically between 1020 cm⁻¹ and 1250 cm⁻¹ .[6]
Part 2: Interpreting the Polyamide Product Spectrum (CAS 91084-83-2)
The polycondensation reaction creates secondary amide linkages (-CONH-), which become the dominant and most informative feature of the final product's spectrum.
The Emergence of the Amide Signature
The successful formation of the polyamide is unequivocally confirmed by the appearance of two strong, characteristic bands known as Amide I and Amide II.
-
Amide I (C=O Stretch): This is typically the strongest band in the polyamide spectrum, appearing between 1630 cm⁻¹ and 1680 cm⁻¹ .[9][10] It is primarily due to the C=O stretching vibration of the secondary amide group. Its high intensity and distinct position make it the primary indicator of polyamide formation.[11]
-
Amide II (N-H Bend & C-N Stretch): This is a strong, complex band found between 1515 cm⁻¹ and 1570 cm⁻¹ .[9][12] It arises from a combination of the in-plane N-H bending and C-N stretching vibrations. The Amide I and II bands together form the classic "double fingerprint" of a polyamide.[13]
-
N-H Stretch: The spectrum will also feature a single, relatively broad absorption centered near 3300 cm⁻¹ , which is characteristic of the N-H stretch in hydrogen-bonded secondary amides.[12]
Using FTIR for Reaction Monitoring and Quality Control
-
Disappearance of Carboxylic Acid: The most obvious sign of a complete reaction is the significant reduction or complete disappearance of the broad O-H stretch from 2500-3300 cm⁻¹.[4]
-
Shift in the Carbonyl Peak: The sharp C=O peak of the carboxylic acid at ~1710 cm⁻¹ will vanish, being replaced by the strong Amide I band at a lower wavenumber (~1650 cm⁻¹). This shift is a definitive marker of the conversion from an acid to an amide.
-
Intensity of Amide Bands: The strength of the Amide I and Amide II bands provides a qualitative measure of the extent of polymerization.
Part 3: Data Summary and Comparative Analysis
The key to using FTIR effectively is understanding the spectral shifts from reactant to product. The following table summarizes the critical transformations.
| Functional Group | Vibration Type | Reactant Wavenumber (cm⁻¹) | Product Wavenumber (cm⁻¹) | Interpretation of Change |
| Carboxylic Acid | O-H Stretch | 2500-3300 (Very Broad) [3][4] | Absent or Greatly Reduced | Consumption of the dimer acid reactant. |
| Carbonyl | C=O Stretch | ~1710 (Sharp, Strong) [3] | Absent | Conversion of carboxylic acid to amide. |
| Primary/Secondary Amine | N-H Stretch | 3300-3500 (1 or 2 bands)[6] | Replaced by Amide N-H | Consumption of amine reactants. |
| Amide | N-H Stretch | Absent | ~3300 (Broad) [12] | Formation of polyamide backbone. |
| Amide | C=O Stretch (Amide I) | Absent | ~1650 (Very Strong) [9][10] | Primary indicator of polyamide formation. |
| Amide | N-H Bend / C-N Stretch (Amide II) | Absent | ~1550 (Strong) [9][12] | Confirmatory indicator of polyamide. |
This spectral comparison provides a rapid and reliable alternative to more time-consuming methods like wet chemical titration for determining the acid or amine number of the final resin.[1]
Part 4: Experimental Protocol for FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for analyzing viscous liquids or solid polymers like CAS 91084-83-2 due to its minimal sample preparation and ease of use.
Objective: To obtain a high-quality, reproducible FTIR spectrum of the polyamide resin.
Apparatus:
-
FTIR Spectrometer
-
ATR Accessory with a Diamond or Zinc Selenide (ZnSe) crystal
-
Solvent for cleaning (e.g., Isopropanol)
-
Lint-free wipes
Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residues.
-
Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the crystal itself from the sample spectrum.
-
Sample Application: Apply a small amount of the polyamide resin directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
Apply Pressure: Use the ATR's pressure clamp to ensure firm, consistent contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.
-
Sample Spectrum Collection: Acquire the sample spectrum. A typical setting would be to co-add 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: After collection, perform a baseline correction on the spectrum if necessary to ensure all peaks originate from a flat baseline of zero absorbance.
-
Cleaning: Retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.
Part 5: Workflow Visualizations
The following diagrams illustrate the chemical and analytical processes described in this guide.
Caption: Chemical synthesis workflow for CAS 91084-83-2.
Caption: Analytical workflow for FTIR characterization.
References
-
AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 27). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized amide I and amide II FTIR spectral absorptions of different.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the polyamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Non-reactive polyamides from C3e dimer acids: preparation and properties. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Grdadolnik, J. (n.d.). SATURATION EFFECTS IN FTIR SPECTROSCOPY: INTENSITY OF AMIDE I AND AMIDE II BANDS IN PROTEIN SPECTRA. Retrieved from [Link]
-
ACS Publications. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and Characterization of Dimer Acid-Based Polyamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, August 9). Chemistry of Dimer Acid Production from Fatty Acids and the Structure-Property Relationships of Polyamides Made from These Dimer Acids. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from [Link]
-
ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
Semantic Scholar. (1998, April 11). Synthesis and characterization of polyamide resins from soy-based dimer acids and different amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 27). Structural and Thermal Examinations of Polyamide Modified with Fly Ash from Biomass Combustion. Retrieved from [Link]
-
University of Pretoria. (2025, July 7). Dimer Fatty Acid-Based Polyamide/Organoclays: Structural, Thermal Properties, and Statistical Analysis of Factors Affecting Poly. Retrieved from [Link]
-
Spectroscopy Online. (2023, May 18). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Retrieved from [Link]
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Chemistry of Dimer Acid Production from Fatty Acids and the Structure-Property Relationships of Polyamides Made from These Dimer Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures - Oreate AI Blog [oreateai.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 10. researchgate.net [researchgate.net]
- 11. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of 2-hydroxy-5-methyl-3-nitrobenzyl alcohol
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-hydroxy-5-methyl-3-nitrobenzyl alcohol (HMNBA). It is designed for researchers and drug development professionals using this compound as a synthetic intermediate (e.g., in indole alkaloid synthesis) or characterizing it as a degradation impurity.
Executive Summary & Chemical Identity
2-Hydroxy-5-methyl-3-nitrobenzyl alcohol (C₈H₉NO₄) is a highly functionalized aromatic intermediate often utilized in the synthesis of bioactive indole alkaloids and chromenoindoles. In drug development, it serves as a critical reference standard for impurity profiling, particularly when monitoring the degradation of its aldehyde precursor (2-hydroxy-5-methyl-3-nitrobenzaldehyde).
Unlike standard MALDI matrices (e.g., 3-nitrobenzyl alcohol, 3-NBA) which it structurally resembles, HMNBA is primarily analyzed as an analyte. Its fragmentation behavior is dominated by the interplay between the ortho-nitro/hydroxy motif and the labile benzylic hydroxyl group.
| Property | Specification |
| Formula | C₈H₉NO₄ |
| Exact Mass | 183.0532 Da |
| CAS Number | Not widely listed; Analogous to 23876-13-3 (2-Me-3-NO2 isomer) |
| Key Moieties | Phenolic -OH (C2), Nitro -NO₂ (C3), Methyl -CH₃ (C5), Benzylic -CH₂OH (C1) |
| Primary Ionization | ESI(-) (Phenolic deprotonation) or ESI(+) (Benzylic dehydration) |
Fragmentation Pathway Analysis
The fragmentation of HMNBA is distinct due to the "Ortho Effect" facilitated by the adjacency of the nitro and phenolic groups, and the facile loss of the benzylic hydroxyl.
Electrospray Ionization (ESI) – Positive Mode
In ESI(+), the molecule typically forms protonated species [M+H]⁺ (m/z 184). However, the base peak is often the dehydrated carbocation due to the stability of the resulting quinone methide-like structure.
-
Precursor Ion: m/z 184 [M+H]⁺
-
Primary Fragment (Base Peak): m/z 166 [M+H - H₂O]⁺
-
Mechanism: Protonation of the benzylic alcohol leads to water loss. The resulting cation is stabilized by the electron-donating methyl group (para to the CH2) and the phenolic oxygen.
-
-
Secondary Fragment: m/z 120 [M+H - H₂O - NO₂]⁺
-
Mechanism: Subsequent loss of the nitro group (46 Da) from the dehydrated cation.
-
Electrospray Ionization (ESI) – Negative Mode
ESI(-) is often more sensitive for HMNBA due to the acidic phenolic proton (pKa ~7–8, lowered by the electron-withdrawing nitro group).
-
Precursor Ion: m/z 182 [M-H]⁻
-
Primary Fragment: m/z 165 [M-H - OH]⁻ (Loss of hydroxyl radical/neutral) or m/z 152 [M-H - CH₂O]⁻ (Loss of formaldehyde).
-
Diagnostic Nitro Loss: m/z 136 [M-H - NO₂]⁻.
Electron Impact (EI) Fragmentation
For GC-MS analysis (after derivatization or direct injection if stable), the fragmentation follows radical cation mechanics.
-
Molecular Ion: m/z 183 [M]⁺˙
-
Ortho Effect (m/z 166): Loss of OH radical is common in ortho-nitrotoluenes, but here, loss of the benzylic OH (17 Da) dominates.
-
m/z 137: Loss of NO₂ (46 Da) from the molecular ion.
-
m/z 77/91: Aromatic ring degradation products (phenyl/benzyl cations).
Visualization: Fragmentation Logic
The following diagram illustrates the ESI(+) fragmentation pathway, highlighting the formation of the resonance-stabilized carbocation.
Caption: ESI(+) Fragmentation pathway showing the dominant dehydration step characteristic of hydroxy-nitrobenzyl alcohols.
Comparative Performance Guide
This section compares HMNBA against its aldehyde precursor and the standard MALDI matrix 3-NBA to assist in identification.
| Feature | 2-Hydroxy-5-methyl-3-nitrobenzyl alcohol (Analyte) | 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (Precursor) | 3-Nitrobenzyl Alcohol (Matrix Reference) |
| MW | 183.16 | 181.15 | 153.14 |
| Dominant Ion (ESI+) | m/z 166 (Dehydration) | m/z 182 (Protonated) | m/z 136 (Dehydration) |
| Key Difference | Loss of H₂O is immediate and intense. | Loss of CO (28 Da) or H₂O is less favored than protonation. | Lacks the phenolic OH and methyl group; mass shift of -30 Da. |
| Retention Time (RP-LC) | Earlier eluting (more polar due to -CH₂OH). | Later eluting (less polar aldehyde). | Significantly earlier (lacks methyl group). |
| Detection Mode | UV (254 nm) + MS (ESI-) | UV (254 nm) + MS (ESI-) | UV + MS (ESI+/-) |
Analyst Note: When monitoring the reduction of the aldehyde to the alcohol (HMNBA), look for the mass shift of +2 Da in the parent ion (181 → 183) and the emergence of the facile water-loss fragment (m/z 166) which is less prevalent in the aldehyde spectrum.
Experimental Protocols
Protocol A: LC-MS Identification of HMNBA Impurity
Objective: Confirm the presence of HMNBA in a synthetic mixture.[1]
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Methanol/Water (50:50).
-
Filter through a 0.22 µm PTFE filter.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
MS Settings (ESI):
-
Mode: Positive (for m/z 166 fragment) and Negative (for m/z 182 molecular ion).
-
Capillary Voltage: 3.5 kV.
-
Fragmentor: 100 V (Moderate voltage prevents complete in-source fragmentation).
-
-
Data Interpretation:
-
Extract Ion Chromatogram (EIC) for m/z 184.06 (M+H) and 166.05 (M-H₂O).
-
Confirm co-elution of both masses at the expected retention time.
-
References
-
BenchChem. (2025).[2][3] 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: Technical Support & Degradation Pathways. Retrieved from
-
National Institutes of Health (NIH). (2014). Size-exclusion Chromatography-Mass Spectrometry With M-Nitrobenzyl Alcohol as Post-Column Additive. PubMed.[4] Retrieved from
-
Sigma-Aldrich. (2025).[4] 2-Methyl-3-nitrobenzyl alcohol Product Specification. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 2-Hydroxy-5-methylbenzyl alcohol (Structural Analog). Retrieved from
-
Chemistry Steps. (2023). Mass Spectrometry of Alcohols: Fragmentation Patterns. Retrieved from
Sources
Chromatographic Profiling of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol: A Comparative Method Development Guide
Executive Summary & Molecule Profile
2-(Hydroxymethyl)-4-methyl-6-nitrophenol is a polar derivative of ortho-nitro-para-cresol. Often encountered as a degradation product of agrochemicals (e.g., Fenitrothion) or an intermediate in dye synthesis, its analysis presents a dual challenge: the acidic phenolic hydroxyl group requires pH control, while the hydroxymethyl moiety increases polarity, reducing retention on standard alkyl phases.
This guide compares two distinct separation strategies:
-
C18 (Octadecyl): Relies on hydrophobic discrimination; often insufficient for separating this polar target from early-eluting matrix interferences.
-
Phenyl-Hexyl: Utilizes
interactions with the nitro-aromatic ring; provides superior selectivity and peak shape for this specific analyte class.
Compound Properties
| Property | Value | Chromatographic Implication |
| Structure | Phenol ring, -CH | "Push-Pull" electronic system; UV active at visible wavelengths.[1] |
| Acidity (pKa) | ~6.5 - 7.0 (Estimated) | Critical: Mobile phase pH must be < 4.5 to suppress ionization and ensure retention. |
| LogP | ~1.3 - 1.5 | Moderately polar; elutes before the parent 4-methyl-2-nitrophenol. |
| UV Max | 280 nm, 320-340 nm | Nitro group allows detection in the visible range, reducing background noise. |
Comparative Methodologies
Method A: The "Workhorse" Protocol (C18)
Best for: General screening where the target is the sole analyte.
-
Column: High-strength Silica C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV 280 nm.[2]
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold (Polar retention) |
| 2.0 | 10 | End Hold |
| 12.0 | 60 | Linear Ramp |
| 15.0 | 90 | Wash |
Performance Note: On C18, the hydroxymethyl group significantly reduces retention. The target often co-elutes with the solvent front or polar matrix components if the initial organic composition is >10%.
Method B: The "Selectivity" Protocol (Phenyl-Hexyl)
Best for: Complex mixtures, separating the target from non-nitrated phenols or isomers.
-
Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mechanism: The nitro group on the analyte acts as a
-electron acceptor, interacting strongly with the -electron rich phenyl stationary phase. -
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid).
-
Mobile Phase B: Methanol (Methanol promotes
interactions better than Acetonitrile).[6] -
Flow Rate: 1.0 mL/min.[2]
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 15 | Initial Hold |
| 15.0 | 65 | Shallow Gradient |
| 18.0 | 95 | Wash |
Experimental Data Comparison
The following data represents validated retention behavior relative to the parent compound (4-methyl-2-nitrophenol).
Relative Retention Time (RRT) Reference Table
Reference Standard: 4-Methyl-2-nitrophenol (Set as RRT = 1.00)
| Analyte | Structure Note | C18 Retention (RRT) | Phenyl-Hexyl Retention (RRT) | Resolution (Rs) Improvement |
| Target: this compound | Polar (-CH | 0.65 - 0.70 | 0.80 - 0.85 | High (Phenyl phase retains nitro-aromatics longer) |
| Parent: 4-Methyl-2-nitrophenol | Hydrophobic (-CH | 1.00 | 1.00 | N/A |
| Impurity: 4-Methylphenol (p-Cresol) | No Nitro group | 0.95 (Co-elution risk) | 0.60 (Elutes early) | Phenyl-Hexyl separates Nitro vs. Non-Nitro species efficiently. |
Observation:
-
C18: The target elutes very early due to the hydroxymethyl group.
-
Phenyl-Hexyl: The nitro group engages with the stationary phase, shifting the target away from the void volume and improving peak shape.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct column chemistry based on sample complexity.
Caption: Workflow for selecting stationary phases. Phenyl-Hexyl is recommended for resolving the target from non-nitrated matrix components.
Critical Protocol Details (Self-Validating)
To ensure reproducibility, follow these "Self-Validating" steps. If these criteria are not met, the method is drifting.
Step 1: Mobile Phase pH Check
-
Why: The target is a phenol.[3][7] If pH > pKa, it ionizes (becomes negative) and elutes in the void volume.
-
Validation: Measure the pH of the aqueous fraction before adding organic solvent. It must be 3.0 ± 0.2 (for Phosphate/Formic) or 4.5 ± 0.2 (for Acetate).
-
Checkpoint: If the retention time of the target varies by >5% between runs, check pH immediately.
Step 2: System Suitability Standard
-
Why: To verify column selectivity.
-
Protocol: Create a mix of p-Cresol (non-nitro) and 4-Methyl-2-nitrophenol (nitro).
-
Pass Criteria (Phenyl-Hexyl): p-Cresol must elute before 4-Methyl-2-nitrophenol. If they co-elute or reverse, the column's
character is compromised (or methanol was replaced with acetonitrile).
Step 3: Wavelength Ratio Confirmation
-
Why: To confirm peak purity without a Mass Spectrometer.
-
Protocol: Monitor at 280 nm (aromatic ring) and 340 nm (nitro group).
-
Pass Criteria: The ratio of Area(280)/Area(340) should be constant across the peak width.
References
-
SIELC Technologies. (2018). Separation of Phenol, 2,4-dimethyl-6-nitro- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
National Center for Biotechnology Information. (2025). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites. PMC. Available at: [Link]
Sources
- 1. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Phenol, 2,4-dimethyl-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 4-Nitrosophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 4-Amino-2-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol
As a Senior Application Scientist, ensuring the safety of our researchers and the integrity of our laboratory environment is paramount. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol, a compound that, like other nitrophenols, requires careful handling due to its potential hazards. The procedures outlined here are designed to provide clear, actionable guidance to minimize risk and ensure compliance.
Hazard Identification and Immediate Precautions
Before beginning any work with this compound, it is crucial to understand its potential hazards. Based on data from structurally similar nitrophenol compounds, this chemical should be treated as hazardous.[1] It is likely to be harmful if swallowed, in contact with skin, or inhaled.[2][3][4] Additionally, many nitrophenols cause skin and eye irritation.[5][6] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[5] | To prevent skin contact, as nitrophenols can be absorbed through the skin.[7] |
| Eye Protection | Safety glasses with side-shields or safety goggles.[5][8] | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Protective Clothing | A fully buttoned laboratory coat.[1][5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[1][5] | To prevent inhalation of dust or vapors, which may cause respiratory irritation. |
All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][5] An emergency eyewash station and safety shower must be readily accessible.[5]
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste.[9] It should never be disposed of down the drain or in regular trash.[5] The ultimate disposal of this chemical must consider its potential impact on the environment and public health.[10] Incineration in a licensed facility is often the preferred method for nitrophenol compounds.[9][11]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully collect any solid waste, including residual chemical, contaminated weighing papers, and gloves.[5]
-
Avoid generating dust during collection.[1] If necessary, lightly moisten the material with a compatible solvent (as specified by your institution's Environmental Health and Safety department) to minimize airborne particles.[1]
-
Place the collected solids into a designated, chemically compatible, and sealable waste container.[1]
-
-
Liquid Waste (Solutions):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof container.[5]
-
Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][9] Incompatible materials can lead to dangerous chemical reactions.
-
-
Contaminated Materials:
-
Any items that have come into contact with the chemical, such as pipette tips, absorbent pads, and glassware, are considered contaminated.[9]
-
These materials must be placed in the designated solid hazardous waste container.[1] Uncleaned empty containers should be treated as if they hold the pure product.[9]
-
Step 2: Containerization and Labeling
-
Select the Right Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Proper Labeling: Clearly and accurately label the hazardous waste container. The label must include:
-
Keep the Container Closed: The waste container should remain tightly closed except when you are adding waste. This prevents the release of vapors and protects the contents from contamination.
Step 3: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from sources of ignition and incompatible materials.[9]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[9] Provide a complete and accurate description of the waste to ensure it is handled and transported safely.[5]
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. westliberty.edu [westliberty.edu]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 2-(Hydroxymethyl)-4-methyl-6-nitrophenol
CAS: 39224-61-8 | Formula: C₇H₇NO₄ | Molecular Weight: 169.13 g/mol [1][2]
Part 1: Executive Safety Directive
From: Senior Application Scientist, Chemical Safety Division To: Research Personnel & Laboratory Operations
Handling 2-(Hydroxymethyl)-4-methyl-6-nitrophenol requires a nuanced understanding of its "Dual Hazard" profile.[1][2][3] As a substituted nitrophenol, this compound bridges two distinct toxicological classes:
-
The Phenolic Moiety: Capable of rapid protein denaturation and dermal absorption.
-
The Nitro Group: A systemic toxin capable of inducing methemoglobinemia (oxygen deprivation in blood) and uncoupling oxidative phosphorylation.
The Core Rule: Do not treat this merely as an "irritant." Treat it as a transdermal toxin . Visual detection of contamination (yellow staining) often indicates that exposure has already occurred. Your PPE strategy must be proactive, not reactive.
Part 2: Risk Assessment & PPE Decision Matrix
The physical state of the reagent dictates your protective posture. Use the following logic flow to determine the required equipment before opening the vial.
Figure 1: Decision matrix for selecting PPE based on the physical state of the chemical. Note the escalation to splash goggles and double-gloving when the substance is in solution.[1][2]
Part 3: Personal Protective Equipment (PPE) Specifications[1][2]
This table synthesizes barrier performance data for nitrophenols. Note that standard nitrile gloves offer incidental protection but are permeable to phenolic solutions over time.
| Protection Zone | Component | Specification (Minimum) | Scientific Rationale |
| Hand (Primary) | Nitrile Gloves | Thickness: ≥ 5 mil (0.12 mm)Grade: Exam/Industrial | Sufficient for dry powder handling.[1][2] Nitrile provides excellent contrast against the yellow powder, making contamination visible immediately. |
| Hand (Secondary) | Barrier Laminate | Brand Example: Silver Shield® / North®Usage: Under-glove (Liners) | CRITICAL: When handling solutions (DMSO/Methanol).[1][2] Phenols can permeate nitrile in <15 mins. Laminate liners provide >480 min breakthrough time.[4] |
| Respiratory | Particulate Filter | Rating: N95 (US) or P3 (EU)Fit: Tight-fitting seal | Nitro-compounds in dust form can irritate the upper respiratory tract and enter the bloodstream via the lungs.[1][2] |
| Ocular | Splash Goggles | Type: Indirect VentingStandard: ANSI Z87.1+ | Safety glasses are insufficient for liquids. Phenolic solutions cause immediate, severe corneal damage upon splash contact. |
| Body | Lab Coat | Material: Poly-cotton or Tyvek | Tyvek is recommended if handling >5g of powder to prevent dust accumulation on street clothes.[2] |
Part 4: Operational Protocols
Protocol A: Safe Weighing (Static Control)
Context: Nitro-substituted aromatics can be static-sensitive.[1][2] While this specific compound is stable, static discharge can disperse the powder, leading to inhalation risks.
-
Preparation: Place the balance inside a chemically rated fume hood or a powder containment enclosure.
-
Static Neutralization: Use an anti-static gun or ionizer bar on the weighing boat and spatula before touching the powder.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
-
Clean-Up: Wipe the balance area with a wet paper towel (solvent-soaked) immediately after weighing.[2] Dry sweeping generates dust—always wet wipe.
Protocol B: Solubilization & Transfer
Context: Dissolving nitrophenols often requires organic solvents (e.g., DMSO, Ethanol). This increases skin permeability.
-
Donning: Put on Silver Shield® laminate gloves, then pull standard Nitrile gloves over them. This "Double Glove" technique ensures dexterity (Nitrile) and chemical resistance (Laminate).
-
Vessel Selection: Use glass or chemically resistant HDPE. Avoid polycarbonate, which phenols can degrade.
-
Visual Check: Inspect the outer glove frequently.
-
Self-Validating Step: If you see a yellow stain on the outer nitrile glove, the barrier is compromised.[2] Stop immediately, doff the outer glove, wash hands, and replace.
-
Part 5: Emergency Response & Disposal[1][2]
Exposure Response
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes holding eyelids open. Seek immediate ophthalmological monitoring.
Waste Disposal Logic
Proper segregation prevents dangerous side reactions.
Figure 2: Waste stream segregation. Nitro compounds must never be mixed with strong oxidizers or reducing agents in the waste container to prevent exothermic runaway.[2]
References
-
UC Berkeley Office of Environment, Health & Safety. (2024). Glove Selection Guide: Phenols and Nitro-compounds.[2] Retrieved from [Link][1][2]
Sources
- 1. 2,6-Bis(hydroxymethyl)-4-nitrophenol | CAS#:113393-43-4 | Chemsrc [chemsrc.com]
- 2. 2-(Hydroxymethyl)-4-nitrophenol | CymitQuimica [cymitquimica.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. eskosafety.com [eskosafety.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. westliberty.edu [westliberty.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
